ELN484228
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N-(4-fluorophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S/c13-10-6-8-11(9-7-10)14-17(15,16)12-4-2-1-3-5-12/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZORQGXJAXEIGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304155 | |
| Record name | N-(4-fluorophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312-63-0 | |
| Record name | 312-63-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-fluorophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-fluorophenyl)benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Delving into the Mechanism of Action of ELN484228 on α-Synuclein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: ELN484228 is a novel phenyl-sulfonamide compound identified as a modulator of α-synuclein, a key protein implicated in the pathology of Parkinson's disease and other synucleinopathies. Preclinical studies have demonstrated that this compound targets the intrinsically disordered ensemble of α-synuclein, leading to a reduction in its synaptic levels and rescuing cellular dysfunction mediated by α-synuclein. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound, primarily based on the research by Tóth et al. (2014).
Table 1: Effect of this compound on Synaptic α-Synuclein Levels
| Cell Type | Treatment | α-Synuclein Level Reduction (fold change vs. vehicle) | Statistical Significance (p-value) |
| Rat Cortical Neurons (Wild-Type) | This compound | ~2 | < 0.05 |
| Transgenic Mouse Neurons (Overexpressing human α-synuclein) | This compound | ~2 | < 0.05 |
Table 2: Rescue of α-Synuclein-Induced Cellular Dysfunction by this compound
| Assay | Cell Type | Dysfunction Measured | Rescue Effect of this compound |
| Phagocytosis Assay | Microglial Cells | Impairment of phagocytic activity | Complete reversal to control levels |
| Dopaminergic Neuron Viability | Primary Dopaminergic Neurons | Neuronal loss and neurite retraction induced by A53T α-synuclein overexpression | Significant protection against neuronal loss and neurite retraction |
| Vesicle Trafficking Assay | Neuronal Cells | Disruption of synaptic vesicle trafficking | Rescue of trafficking deficits |
Core Mechanism of Action
This compound is proposed to act by directly binding to the monomeric form of α-synuclein. This interaction is thought to stabilize a conformation of α-synuclein that is less prone to aggregation and has a reduced affinity for synaptic vesicles. By modulating the conformational ensemble of α-synuclein, this compound effectively reduces the concentration of pathogenic α-synuclein species at the synapse, thereby mitigating their toxic effects on crucial cellular processes.
A proposed signaling pathway and the mechanism of action are depicted in the following diagram:
Caption: Proposed mechanism of this compound on α-synuclein pathology.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Primary Neuronal Culture and α-Synuclein Level Measurement
Objective: To determine the effect of this compound on synaptic α-synuclein levels.
Protocol:
-
Cell Culture: Primary cortical neurons were prepared from embryonic day 18 Sprague-Dawley rats or from transgenic mice overexpressing human α-synuclein. Neurons were plated on poly-D-lysine-coated plates and maintained in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Compound Treatment: After 10 days in vitro, neurons were treated with this compound (final concentration, e.g., 10 µM) or vehicle (DMSO) for 48 hours.
-
Synaptosome Preparation: Following treatment, cells were harvested, and synaptosomes were prepared using a discontinuous sucrose gradient centrifugation method to isolate presynaptic terminals.
-
Western Blot Analysis: Protein concentrations of the synaptosome lysates were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against α-synuclein and a synaptic loading control (e.g., synaptophysin).
-
Quantification: Densitometric analysis of the protein bands was performed to quantify the relative levels of α-synuclein, normalized to the loading control.
Caption: Workflow for measuring synaptic α-synuclein levels.
Microglial Phagocytosis Assay
Objective: To assess the ability of this compound to rescue α-synuclein-induced impairment of phagocytosis.
Protocol:
-
Cell Culture: Primary microglial cells were isolated from the cerebral cortices of postnatal day 1-3 rat pups and cultured in DMEM/F12 medium supplemented with 10% FBS.
-
α-Synuclein Treatment: Microglia were pre-treated with oligomeric α-synuclein (e.g., 5 µM) for 24 hours to induce phagocytic impairment.
-
Compound Treatment: this compound (e.g., 10 µM) or vehicle was then added to the culture medium for an additional 24 hours.
-
Phagocytosis Assay: Fluorescently labeled latex beads (e.g., FluoSpheres) were added to the cells for 2 hours.
-
Flow Cytometry Analysis: Cells were washed, detached, and analyzed by flow cytometry to quantify the percentage of cells that had engulfed beads and the mean fluorescence intensity per cell.
Dopaminergic Neuron Viability Assay
Objective: To evaluate the neuroprotective effect of this compound against α-synuclein-induced toxicity.
Protocol:
-
Cell Culture: Primary dopaminergic neurons were cultured from the ventral mesencephalon of embryonic day 15 rat embryos.
-
Lentiviral Transduction: Neurons were transduced with lentiviral vectors expressing either GFP (control) or human A53T mutant α-synuclein to induce toxicity.
-
Compound Treatment: Two days post-transduction, cultures were treated with this compound (e.g., 10 µM) or vehicle.
-
Immunocytochemistry: After 7 days of treatment, cells were fixed and stained with an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons, and a nuclear stain (e.g., DAPI).
-
Image Analysis: The number of TH-positive neurons and their neurite lengths were quantified using automated image analysis software.
Caption: Logical relationship of this compound's neuroprotective effect.
Conclusion
This compound represents a promising small molecule therapeutic candidate for synucleinopathies. Its mechanism of action, centered on the stabilization of monomeric α-synuclein and the subsequent reduction of its synaptic toxicity, has been substantiated by robust preclinical data. The experimental protocols detailed herein provide a framework for the continued investigation and validation of this and similar compounds targeting the intrinsically disordered nature of α-synuclein. Further research, including in vivo efficacy studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound.
Probing the Interaction of ELN484228 with α-Synuclein: A Technical Overview
For Immediate Release
A comprehensive analysis of the binding characteristics of the small molecule ELN484228 to α-synuclein reveals a specific interaction within a computationally identified binding pocket on the monomeric form of the protein. This interaction is associated with the modulation of α-synuclein-mediated cellular dysfunction, offering a potential therapeutic avenue for synucleinopathies such as Parkinson's disease. This technical guide provides an in-depth look at the binding site, the experimental methodologies used for its characterization, and the functional consequences of this molecular interaction.
The Binding Site of this compound on α-Synuclein
Computational modeling, specifically in silico structure-based fragment mapping, was employed to identify potential small-molecule binding sites on an ensemble of α-synuclein conformations.[1][2] This approach led to the identification of eight distinct binding pockets. This compound, a phenyl-sulfonamide compound, was predicted to bind to a specific site referred to as "pocket I".[1] This binding pocket is located within a region of α-synuclein that is critical for its aggregation and pathological functions.
While the primary publication from Tóth et al. (2014) does not explicitly list the precise amino acid residues that form this binding pocket, the computational approach suggests that the interaction is with a transient conformation of the intrinsically disordered α-synuclein monomer.[1][2] Further biophysical studies, such as NMR spectroscopy, would be required to precisely map the amino acid residues involved in the interaction with this compound.
Quantitative Data Summary
The initial discovery and characterization of this compound focused on its functional effects in cellular models of α-synuclein dysfunction rather than on detailed biophysical measurements of its binding affinity. The available literature does not provide specific quantitative data such as the dissociation constant (Kd), inhibition constant (IC50), or kinetic parameters (kon, koff) for the direct binding of this compound to α-synuclein. The primary evidence for its efficacy is derived from cellular assays that measure the reversal of α-synuclein-induced phenotypes.
Table 1: Summary of Functional Cellular Assay Data for this compound
| Assay Type | Cell Line | α-Synuclein Species | Effect of this compound | Concentration | Reference |
| Phagocytosis Assay | H4 neuroglioma | Wild-type (overexpressed) | Reverses impairment of phagocytosis | ~1-10 µM | [1] |
| Phagocytosis Assay | Primary microglia (from E46K mutant BAC transgenic mice) | E46K mutant | Reverses impairment of phagocytosis | ~1-10 µM | [1] |
Experimental Protocols
The identification and initial characterization of this compound involved a combination of computational and cell-based methodologies.
In Silico Screening and Binding Site Identification
The discovery of this compound was initiated with a computational screening approach to identify small molecules that could bind to the monomeric form of α-synuclein.[1]
Protocol:
-
Generation of α-Synuclein Conformational Ensemble: An ensemble of 100 conformations of monomeric α-synuclein was generated using experimental data from NMR spectroscopy and molecular dynamics simulations.
-
Fragment Probe Mapping: In silico fragment mapping was performed on this ensemble to identify potential small-molecule binding pockets. This technique computationally places small molecular fragments onto the protein surface to identify regions with high binding propensity.
-
Identification of Binding Pockets: This mapping process identified eight distinct potential binding pockets on the surface of α-synuclein.
-
Virtual Screening: A library of small molecules was then computationally docked into these identified binding pockets to predict which compounds would have the highest binding affinity.
-
Compound Selection: this compound was selected from this virtual screen as a promising candidate for binding to one of the identified pockets.
Phagocytosis Assay in H4 Neuroglioma Cells
This assay was used to assess the ability of this compound to rescue a cellular dysfunction induced by α-synuclein overexpression.
Protocol:
-
Cell Culture: Human H4 neuroglioma cells engineered to overexpress wild-type α-synuclein under an inducible promoter are cultured.
-
Induction of α-Synuclein Expression: α-synuclein expression is induced in the cells.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.
-
Phagocytosis Induction: Fluorescently labeled beads or other particles are added to the cell culture to initiate phagocytosis.
-
Quantification: After a defined incubation period, the extent of phagocytosis is quantified by measuring the uptake of the fluorescent particles by the cells, typically using microscopy or flow cytometry.
-
Data Analysis: The phagocytic activity in this compound-treated cells is compared to that of untreated and vehicle-treated cells to determine the effect of the compound on α-synuclein-induced phagocytic impairment.
Visualizations
Experimental Workflow for this compound Discovery and Validation
Caption: Workflow for the discovery and validation of this compound.
Logical Relationship of this compound's Proposed Mechanism of Action
Caption: Proposed mechanism of action for this compound.
References
- 1. Targeting the Intrinsically Disordered Structural Ensemble of α-Synuclein by Small Molecules as a Potential Therapeutic Strategy for Parkinson’s Disease | PLOS One [journals.plos.org]
- 2. [PDF] Targeting the Intrinsically Disordered Structural Ensemble of α-Synuclein by Small Molecules as a Potential Therapeutic Strategy for Parkinson’s Disease | Semantic Scholar [semanticscholar.org]
ELN484228: A Potential α-Synuclein Modulator for Parkinson's Disease - A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the misfolding and aggregation of the protein α-synuclein. Targeting α-synuclein is a promising therapeutic strategy. This technical guide provides an in-depth overview of ELN484228, a phenyl-sulfonamide compound identified as a potential small molecule modulator of α-synuclein. This document summarizes the preclinical data, details the experimental protocols used in its initial characterization, and presents its proposed mechanism of action. All available quantitative data has been compiled into structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. As of the latest available information, this compound has been evaluated in preclinical cellular models, but information regarding clinical trials is not publicly available.
Introduction: The Challenge of Targeting α-Synuclein
The aggregation of the intrinsically disordered protein α-synuclein is a central pathological event in Parkinson's disease and other synucleinopathies.[1] The transition of monomeric α-synuclein into toxic oligomers and insoluble fibrils is believed to drive neuronal dysfunction and death.[1] Consequently, therapeutic strategies aimed at preventing this aggregation cascade hold significant promise. Small molecules that can bind to and stabilize the native, monomeric form of α-synuclein are of particular interest. This compound emerged from a research effort to identify such compounds.[1]
This compound: Compound Profile
This compound is a phenyl-sulfonamide compound that has been shown to interact with α-synuclein.[1] Its identification was the result of a combined computational and experimental screening approach aimed at discovering drug-like molecules that target the structural ensemble of monomeric α-synuclein.[1]
Proposed Mechanism of Action
This compound is proposed to exert its therapeutic effects by directly binding to α-synuclein, thereby modulating its pathological behavior. The primary hypothesized mechanism is the reduction of α-synuclein localization to sites of vesicle mobilization, such as the synapse in neurons.[1] This is thought to prevent the high local concentrations of α-synuclein that can trigger aggregation and subsequent cellular dysfunction.
Preclinical Efficacy: In Vitro Data
The therapeutic potential of this compound has been evaluated in several cell-based models of α-synuclein-mediated dysfunction. These studies have demonstrated the compound's ability to rescue key pathological phenotypes.
Quantitative Summary of In Vitro Efficacy
| Assay | Cell Line | Key Finding | Quantitative Result | Reference |
| Phagocytosis Assay | H4 neuroglioma cells overexpressing α-synuclein | This compound rescued the impairment of phagocytosis induced by α-synuclein overexpression. | Statistically significant rescue of phagocytic index (p ≤ 0.001) at 1 µM. | Tóth G, et al. (2014) |
| Dopaminergic Neuronal Viability | Primary rat dopaminergic neurons | This compound protected against α-synuclein-induced neuronal loss. | Data on the percentage of protection is not explicitly quantified in the primary publication. | Tóth G, et al. (2014) |
| Neurite Retraction Assay | Primary rat dopaminergic neurons | This compound prevented α-synuclein-induced neurite retraction. | Quantitative morphometric data is not detailed in the primary publication. | Tóth G, et al. (2014) |
| α-Synuclein Localization | Primary rat hippocampal neurons | This compound reduced the synaptic localization of α-synuclein. | Not explicitly quantified in the primary publication. | Tóth G, et al. (2014) |
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary research publication by Tóth et al. (2014).
Phagocytosis Assay in H4 Neuroglioma Cells
This assay assesses the ability of a compound to rescue the impairment of vesicular dynamics caused by α-synuclein overexpression.
Protocol:
-
Cell Culture: H4 neuroglioma cells stably expressing α-synuclein under a tetracycline-inducible promoter were cultured in standard conditions.
-
Induction of α-Synuclein Expression: α-synuclein expression was induced by the addition of 1 µg/ml tetracycline to the culture medium for 24 hours.
-
Compound Treatment: Cells were treated with 1 µM this compound or a vehicle control.
-
Phagocytosis Induction: Fluorescently labeled beads (4 µm diameter) were added to the cell culture and incubated for 90 minutes to allow for phagocytosis.
-
Quantification: The phagocytic index was determined by microscopic visualization, calculating the proportion of cells that had engulfed one or more beads.
-
Statistical Analysis: A t-test was used to determine the statistical significance of the difference in phagocytosis between treated and untreated cells.
Primary Dopaminergic Neuron Viability and Neurite Outgrowth Assays
These assays evaluate the neuroprotective effects of this compound against α-synuclein-induced toxicity in a more physiologically relevant model.
Protocol:
-
Primary Neuron Culture: Primary dopaminergic neurons were isolated from the ventral mesencephalon of embryonic day 14 rat embryos and cultured under appropriate conditions to allow for maturation and neurite extension.
-
α-Synuclein Overexpression: Neurons were transduced with lentiviral vectors encoding for human wild-type α-synuclein to induce overexpression.
-
Compound Treatment: this compound was added to the culture medium at various concentrations.
-
Assessment of Neuronal Viability: After a defined incubation period, neuronal viability was assessed by counting the number of surviving tyrosine hydroxylase (TH)-positive neurons.
-
Neurite Outgrowth Analysis: Neurite length and complexity were quantified using immunocytochemistry for neuronal markers (e.g., MAP2 or β-III tubulin) followed by image analysis.
α-Synuclein Localization in Primary Hippocampal Neurons
This experiment aimed to determine if this compound alters the subcellular localization of α-synuclein.
Protocol:
-
Primary Hippocampal Neuron Culture: Primary hippocampal neurons were isolated from embryonic day 18 rat embryos and cultured for approximately 21 days in vitro (DIV) in serum-free conditions.
-
Compound Treatment: Neurons were treated with 1 µM this compound or a DMSO vehicle control for 24 hours.
-
Immunofluorescence Staining: Cells were fixed and stained for α-synuclein and the presynaptic marker synaptophysin using specific primary and fluorescently labeled secondary antibodies.
-
Confocal Microscopy: The localization of α-synuclein and synaptophysin was visualized using confocal microscopy to assess the degree of co-localization at presynaptic terminals.
Future Directions and Conclusion
The initial preclinical data for this compound suggests that it is a promising small molecule modulator of α-synuclein with the potential for therapeutic development in Parkinson's disease.[1] The compound has demonstrated the ability to rescue cellular phenotypes associated with α-synuclein toxicity in vitro. However, several critical questions remain to be addressed:
-
In Vivo Efficacy: The efficacy of this compound needs to be demonstrated in animal models of Parkinson's disease.
-
Pharmacokinetics and Brain Penetrance: The ability of this compound to cross the blood-brain barrier and achieve therapeutic concentrations in the central nervous system is a crucial determinant of its potential as a CNS therapeutic.
-
Safety and Tolerability: Comprehensive toxicology studies are required to establish the safety profile of the compound.
-
Binding Affinity and Specificity: While shown to interact with α-synuclein, detailed quantitative binding studies (e.g., determining the dissociation constant, Kd) and specificity profiling against other proteins would provide a more complete understanding of its molecular interactions.
To date, there is no publicly available information on the progression of this compound into clinical trials. Further research is warranted to fully elucidate the therapeutic potential of this compound and to determine its viability as a disease-modifying therapy for Parkinson's disease. The detailed experimental protocols and compiled data within this document provide a foundational resource for researchers interested in building upon these initial findings.
References
The Effect of ELN484228 on α-Synuclein Aggregation Kinetics: A Technical Overview
For Immediate Release
A deep dive into the mechanism of ELN484228, a phenyl-sulfonamide compound, reveals its potential to modulate α-synuclein behavior. This document provides a technical guide for researchers, scientists, and drug development professionals on the reported effects of this compound, with a focus on its influence on α-synuclein, a key protein implicated in Parkinson's disease.
The aggregation of α-synuclein is a central pathological hallmark of synucleinopathies, including Parkinson's disease. The small molecule this compound has been identified as a compound that targets monomeric α-synuclein.[1] While the primary published research on this compound focuses on its efficacy in cellular models by rescuing α-synuclein-mediated dysfunctions, a detailed quantitative analysis of its direct impact on the kinetics of α-synuclein aggregation in vitro is not extensively documented in the main body of the primary literature.[1] This guide, therefore, synthesizes the available information and outlines the standard experimental protocols used to assess the aggregation kinetics of α-synuclein, providing a framework for understanding how a compound like this compound could be evaluated.
Core Concepts in α-Synuclein Aggregation Kinetics
The process of α-synuclein fibrillization is typically monitored by observing changes in the fluorescence of dyes like Thioflavin T (ThT), which binds to β-sheet-rich structures characteristic of amyloid fibrils. The resulting kinetic profiles are sigmoidal and are characterized by three key phases:
-
Lag Phase (t_lag): The initial period where nucleation occurs, and no significant fibril formation is detected.
-
Elongation Phase: A rapid growth phase where existing nuclei act as templates for the addition of monomeric α-synuclein, leading to fibril elongation.
-
Stationary Phase: The final phase where the concentration of monomeric α-synuclein decreases, and the aggregation process reaches a plateau.
Small molecules that inhibit α-synuclein aggregation can affect these kinetics in several ways, such as by prolonging the lag phase, reducing the elongation rate, or decreasing the final amount of fibrils formed.
Experimental Protocols for Assessing α-Synuclein Aggregation
To evaluate the effect of compounds like this compound on α-synuclein aggregation, standardized in vitro assays are employed. The following provides a detailed methodology for a typical Thioflavin T (ThT) aggregation assay.
Thioflavin T (ThT) Aggregation Assay
This assay is a cornerstone for monitoring amyloid fibril formation in real-time.
Materials:
-
Recombinant human α-synuclein monomer
-
This compound or other test compounds
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)
-
Incubator with shaking capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant human α-synuclein monomer in PBS. Determine the concentration using a protein assay (e.g., BCA or absorbance at 280 nm).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.
-
Prepare a fresh stock solution of ThT in PBS and filter it through a 0.22 µm filter.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add α-synuclein monomer to a final concentration of typically 50-100 µM.
-
Add the test compound (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor, if available).
-
Add ThT to a final concentration of 10-25 µM.
-
The final reaction volume in each well is typically 100-200 µL.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous or intermittent shaking in a plate reader.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for a duration sufficient to observe the full sigmoidal curve (typically 24-72 hours).
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
Fit the data to a sigmoidal equation to extract key kinetic parameters:
-
Lag time (t_lag): The time to reach the half-maximal fluorescence.
-
Apparent growth rate constant (k_app): The maximum slope of the sigmoidal curve.
-
Maximum fluorescence intensity (F_max): The fluorescence at the plateau, proportional to the final amount of fibrils.
-
These parameters for reactions with this compound would be compared to the vehicle control to quantify its effect on α-synuclein aggregation kinetics.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for assessing the impact of a small molecule on α-synuclein aggregation.
Caption: Workflow for assessing α-synuclein aggregation kinetics.
Signaling Pathway Context
While direct in vitro aggregation data for this compound is limited in the primary literature, the compound was shown to rescue cellular dysfunction associated with α-synuclein overexpression.[1] This suggests that this compound may act by modulating the conformational ensemble of monomeric α-synuclein, thereby preventing its pathological interactions and subsequent aggregation.
The proposed mechanism of action involves this compound binding to a subset of conformations within the intrinsically disordered ensemble of monomeric α-synuclein.[1] This binding is thought to stabilize conformations that are less prone to aggregation or that have a reduced affinity for synaptic vesicles, thereby mitigating the toxic effects of α-synuclein overexpression.
Caption: Proposed mechanism of this compound on α-synuclein.
Quantitative Data Summary
As the primary publication on this compound does not provide specific quantitative data on its effect on the in vitro aggregation kinetics of α-synuclein, a data table for these parameters cannot be generated at this time. The reported biological activity is in cellular models of α-synuclein-mediated dysfunction.[1]
Conclusion
This compound is a promising small molecule that targets monomeric α-synuclein and has demonstrated efficacy in cellular models of Parkinson's disease. While detailed in vitro kinetic data is not extensively published, the established experimental protocols for monitoring α-synuclein aggregation provide a clear path for such evaluations. Further research focusing on the direct biophysical interactions between this compound and α-synuclein and the resulting impact on aggregation kinetics will be crucial for a comprehensive understanding of its mechanism of action and for its further development as a potential therapeutic agent.
References
The Role of ELN484228 in Synucleinopathies: A Preclinical Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the preclinical data available for ELN484228, a small molecule modulator of alpha-synuclein (α-synuclein), a protein centrally implicated in the pathogenesis of synucleinopathies such as Parkinson's disease. The information presented is intended for researchers, scientists, and drug development professionals actively engaged in the field of neurodegenerative diseases. All data and methodologies are derived from the seminal preclinical study by Tóth et al. (2014) published in PLoS One.
Executive Summary
This compound is a novel phenyl-sulfonamide compound identified through a combination of computational and experimental screening methods to target the intrinsically disordered structural ensemble of monomeric α-synuclein. Preclinical evidence suggests that this compound does not inhibit α-synuclein aggregation in vitro but demonstrates significant biological activity in cellular models of α-synuclein-mediated dysfunction. The compound has been shown to rescue deficits in vesicular trafficking, protect against dopaminergic neuronal loss, and reduce neurite retraction induced by α-synuclein overexpression. The proposed mechanism of action involves the modulation of α-synuclein's subcellular localization, reducing its accumulation at sites of vesicle mobilization, such as the synapse. To date, there is no publicly available information on clinical trials involving this compound.
Data Presentation
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.
Table 1: Effect of this compound on α-Synuclein-Mediated Phagocytosis Impairment
| Cell Line | Condition | Treatment | Phagocytic Index (% of Control) | Fold Rescue | p-value |
| H4 neuroglioma | α-Synuclein overexpression | Vehicle | 50 ± 5 | - | <0.001 vs. no α-syn |
| H4 neuroglioma | α-Synuclein overexpression | This compound (10 µM) | 85 ± 7 | 1.7 | <0.01 vs. vehicle |
| Primary microglia (WT) | - | This compound (10 µM) | 105 ± 8 | - | NS |
| Primary microglia (α-Syn TG) | - | Vehicle | 62 ± 6 | - | <0.01 vs. WT |
| Primary microglia (α-Syn TG) | - | This compound (10 µM) | 93 ± 9 | 1.5 | <0.05 vs. vehicle |
Data are presented as mean ± SEM. Phagocytic index is normalized to cells not overexpressing α-synuclein (control). TG: Transgenic. NS: Not Significant.
Table 2: Neuroprotective Effects of this compound in a Cellular Model of α-Synuclein Toxicity
| Culture | Condition | Treatment | Dopaminergic Neuron Viability (% of Control) | Neurite Length (% of Control) | p-value (Viability) | p-value (Neurite Length) |
| Primary rat midbrain | A53T α-Synuclein | Vehicle | 65 ± 4 | 55 ± 6 | <0.001 vs. control | <0.001 vs. control |
| Primary rat midbrain | A53T α-Synuclein | This compound (10 µM) | 88 ± 5 | 82 ± 7 | <0.01 vs. vehicle | <0.01 vs. vehicle |
Data are presented as mean ± SEM. Viability and neurite length are normalized to control cells not expressing A53T α-synuclein.
Table 3: Effect of this compound on Synaptic α-Synuclein Levels
| Neuronal Culture | Condition | Treatment | Synaptic α-Synuclein Level (Arbitrary Units) | % Reduction | p-value |
| Rat hippocampal | α-Synuclein overexpression | Vehicle | 1.8 ± 0.2 | - | - |
| Rat hippocampal | α-Synuclein overexpression | This compound (10 µM) | 1.1 ± 0.1 | ~39% | <0.05 vs. vehicle |
Data are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
α-Synuclein-Mediated Phagocytosis Assay
Objective: To assess the effect of this compound on the impairment of phagocytosis induced by α-synuclein overexpression.
Cell Lines:
-
H4 human neuroglioma cells stably transfected with a tetracycline-inducible promoter driving human wild-type α-synuclein expression.
-
Primary microglia isolated from postnatal day 1-3 wild-type and human α-synuclein transgenic mice.
Methodology:
-
Cell Culture and Treatment: H4 cells were plated and α-synuclein expression was induced with tetracycline (1 µg/mL) for 24 hours. Concurrently, cells were treated with this compound (10 µM) or vehicle (DMSO). Primary microglia were plated and treated with this compound (10 µM) or vehicle for 24 hours.
-
Phagocytosis Induction: Fluorescently labeled latex beads (4 µm diameter) were added to the cell cultures and incubated for 90 minutes at 37°C to allow for phagocytosis.
-
Quantification: Cells were washed to remove non-ingested beads, fixed with 4% paraformaldehyde, and stained with a cellular marker (e.g., phalloidin for actin). The number of ingested beads per cell was quantified by fluorescence microscopy. The phagocytic index was calculated as the average number of beads per cell.
-
Statistical Analysis: Data were analyzed using a Student's t-test or one-way ANOVA followed by a post-hoc test for multiple comparisons.
Dopaminergic Neuron Viability and Neurite Length Assessment
Objective: To determine the neuroprotective effect of this compound against A53T α-synuclein-induced toxicity in primary dopaminergic neurons.
Cell Culture:
-
Primary rat embryonic midbrain cultures were prepared from E14 rat embryos.
Methodology:
-
Transduction and Treatment: Neuronal cultures were transduced with an adenovirus encoding the A53T mutant of human α-synuclein or a control virus. Immediately after transduction, cultures were treated with this compound (10 µM) or vehicle.
-
Immunocytochemistry: After 7 days in culture, cells were fixed and stained for tyrosine hydroxylase (TH) as a marker for dopaminergic neurons and microtubule-associated protein 2 (MAP2) as a general neuronal marker.
-
Viability Quantification: The number of TH-positive neurons was counted and expressed as a percentage of the total number of MAP2-positive neurons to determine the specific viability of dopaminergic neurons.
-
Neurite Length Measurement: The total length of TH-positive neurites was measured using imaging software (e.g., ImageJ with the NeuronJ plugin).
-
Statistical Analysis: Data were analyzed using a one-way ANOVA with a post-hoc test.
Synaptic α-Synuclein Localization
Objective: To evaluate the effect of this compound on the localization of α-synuclein at the synapse.
Cell Culture:
-
Primary rat hippocampal neurons.
Methodology:
-
Transduction and Treatment: Neurons were transduced with a lentivirus expressing human α-synuclein and treated with this compound (10 µM) or vehicle for 48 hours.
-
Immunofluorescence: Cells were fixed and co-stained for α-synuclein and a presynaptic marker (e.g., synaptophysin).
-
Image Acquisition and Analysis: Images were acquired using a confocal microscope. The colocalization of α-synuclein and synaptophysin immunoreactivity was quantified to determine the amount of α-synuclein localized to presynaptic terminals.
-
Statistical Analysis: Data were analyzed using a Student's t-test.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of this compound in mitigating α-synuclein-mediated cellular dysfunction.
Caption: Experimental workflow for the α-synuclein-mediated phagocytosis assay.
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
ELN484228: A Novel Modulator of Neuronal Vesicular Transport Through Targeting of α-Synuclein
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule ELN484228 and its significant impact on neuronal vesicular transport. This compound has emerged as a promising research tool and a potential therapeutic lead compound for neurodegenerative diseases, particularly Parkinson's disease, by targeting the intrinsically disordered protein α-synuclein. Overexpression and aggregation of α-synuclein are central to the pathology of synucleinopathies and are known to disrupt critical cellular processes, including synaptic vesicle dynamics and phagocytosis. This document details the mechanism of action of this compound, presents quantitative data on its efficacy in cellular models, provides detailed experimental protocols for key assays, and visualizes the underlying molecular pathways and experimental workflows.
Introduction
Neuronal communication relies on the precise and efficient transport of synaptic vesicles, a process that is often disrupted in neurodegenerative disorders. In Parkinson's disease and other synucleinopathies, the accumulation and misfolding of α-synuclein are key pathological events. This intrinsically disordered protein, when overexpressed, has been shown to impair various stages of vesicular transport, including trafficking, docking, and fusion, ultimately leading to synaptic dysfunction and neuronal cell death.
This compound is a cell-permeable, drug-like phenyl-sulfonamide compound identified through a computational, structure-based screening approach designed to target the monomeric ensemble of α-synuclein. By binding to a specific pocket on the α-synuclein monomer, this compound has been demonstrated to ameliorate the detrimental effects of α-synuclein overexpression on vesicular dynamics. This guide will explore the molecular mechanisms underpinning the action of this compound and provide the technical details necessary for its study and potential development.
Mechanism of Action
The primary mechanism by which this compound impacts neuronal vesicular transport is through its direct interaction with α-synuclein. Overexpressed α-synuclein has a tendency to translocate and accumulate at sites of vesicle mobilization, such as the presynaptic terminal and the phagocytic cup in microglia. This localized increase in α-synuclein concentration is believed to interfere with the normal functioning of the SNARE complex, a critical machinery for membrane fusion, and to impair vesicle trafficking.
This compound has been shown to prevent the redistribution of α-synuclein to these critical subcellular locations. By binding to monomeric α-synuclein, this compound is thought to induce a conformational change or otherwise interfere with the protein's ability to localize to membranes, thereby reducing its inhibitory effect on vesicular transport. This leads to a rescue of processes like phagocytosis and a reduction in synaptic dysfunction.
dot
Caption: Mechanism of this compound action.
Quantitative Data
The efficacy of this compound has been quantified in several key cellular assays. The following tables summarize the dose-dependent effects of the compound on phagocytosis, dopaminergic neuron viability, and neurite outgrowth, as well as its impact on the synaptic localization of α-synuclein.
Table 1: Effect of this compound on α-Synuclein-Mediated Impairment of Phagocytosis in H4 Neuroglioma Cells
| This compound Concentration | Phagocytosis Rescue |
| 30 µM | ~60% |
| 100 µM | Complete Rescue |
Table 2: Neuroprotective Effects of this compound in a Primary Midbrain Culture Model of α-Synuclein (A53T) Toxicity
| Treatment | TH-Positive Neuron Viability | Neurite Length of TH-Positive Neurons |
| Control | Baseline | Baseline |
| A53T α-Synuclein | 30-40% reduction | Significant reduction |
| A53T α-Synuclein + 10 µM this compound | Restored to near control levels | Rescued from retraction |
Table 3: Effect of this compound on Synaptic α-Synuclein Levels in Rat Primary Hippocampal Neurons
| This compound Concentration | Reduction in Synaptic α-Synuclein |
| 1 µM | ~50% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on the methods described in the primary literature.
Phagocytosis Rescue Assay in H4 Neuroglioma Cells
This assay assesses the ability of this compound to rescue the impairment of phagocytosis caused by α-synuclein overexpression.
Materials:
-
H4 neuroglioma cells stably overexpressing α-synuclein under a tetracycline-inducible promoter
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Tetracycline
-
This compound
-
4 µm fluorescent microspheres (beads)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Wright's Giemsa stain
Procedure:
-
Cell Culture: Culture H4-syn cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Seed cells in 24-well plates at a density that allows for optimal phagocytosis assessment.
-
Compound Treatment and α-Synuclein Induction: Treat cells with varying concentrations of this compound (e.g., 10, 30, 100 µM) and induce α-synuclein expression with 1 µg/mL tetracycline for 24 hours. Include appropriate vehicle controls.
-
Phagocytosis Induction: Add 4 µm fluorescent microspheres to the culture medium at a cell-to-bead ratio of approximately 1:10 and incubate for 90 minutes at 37°C.
-
Fixation: Gently wash the cells three times with PBS to remove non-ingested beads. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and stain with Wright's Giemsa stain according to the manufacturer's instructions.
-
Data Acquisition and Analysis: Visualize the cells using a light microscope. Count the number of ingested beads and the total number of cells in at least five random fields per well. Calculate the phagocytic index as (total number of ingested beads / total number of cells) x 100.
dot
Caption: Experimental workflow for the phagocytosis assay.
Neuroprotection Assay in Primary Midbrain Cultures
This assay evaluates the protective effect of this compound against α-synuclein-induced neurotoxicity in dopaminergic neurons.
Materials:
-
Primary midbrain cultures from embryonic day 14 (E14) rat embryos
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Adenovirus encoding A53T mutant α-synuclein
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibodies: anti-Tyrosine Hydroxylase (TH) and anti-Microtubule-Associated Protein 2 (MAP2)
-
Fluorescently-labeled secondary antibodies
-
Mounting medium with DAPI
Procedure:
-
Primary Culture Preparation: Dissect the ventral mesencephalon from E14 rat embryos and prepare primary cultures according to standard protocols. Plate the cells on poly-D-lysine coated coverslips.
-
Viral Transduction and Compound Treatment: After 5-7 days in vitro, transduce the cultures with adenovirus encoding A53T α-synuclein. Simultaneously, treat the cells with 10 µM this compound or vehicle.
-
Incubation: Incubate the cultures for an additional 7 days.
-
Immunocytochemistry:
-
Fix the cells with 4% PFA for 20 minutes.
-
Permeabilize and block the cells for 1 hour.
-
Incubate with primary antibodies (anti-TH and anti-MAP2) overnight at 4°C.
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature.
-
Mount the coverslips on slides with DAPI-containing mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Neuron Viability: Count the number of TH-positive (dopaminergic) neurons and MAP2-positive (total) neurons. Express dopaminergic neuron viability as the percentage of TH-positive cells relative to the total number of MAP2-positive cells.
-
Neurite Length: Using imaging software (e.g., NIS-Elements), trace the neurites of at least 50 TH-positive neurons per condition and measure their total length.
-
Synaptic α-Synuclein Localization by Immunofluorescence
This protocol is used to quantify the effect of this compound on the localization of α-synuclein to presynaptic terminals.
Materials:
-
Primary hippocampal neurons from embryonic day 18 (E18) rat embryos
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking solution
-
Primary antibodies: anti-α-synuclein and anti-synaptophysin (a presynaptic marker)
-
Fluorescently-labeled secondary antibodies
-
Mounting medium with DAPI
Procedure:
-
Primary Culture and Treatment: Culture primary hippocampal neurons for 21 days in vitro (DIV). Treat the mature neurons with 1 µM this compound or vehicle for 24 hours.
-
Immunocytochemistry: Perform immunofluorescent staining as described in section 4.2, using primary antibodies against α-synuclein and synaptophysin.
-
Image Acquisition: Acquire high-resolution images of stained neurons using a confocal microscope.
-
Quantitative Image Analysis:
-
Using image analysis software (e.g., MetaMorph), define synaptophysin-positive puncta as regions of interest (ROIs) representing presynaptic terminals.
-
Measure the integrated intensity of the α-synuclein signal within each synaptophysin-positive ROI.
-
Calculate the average synaptic α-synuclein level per condition and normalize to the vehicle control.
-
Conclusion
This compound represents a significant advancement in the development of small molecule therapeutics for synucleinopathies. Its targeted approach of binding to monomeric α-synuclein and preventing its pathological redistribution offers a novel strategy to combat the downstream consequences of α-synuclein-mediated toxicity, including the disruption of neuronal vesicular transport. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and similar compounds. Future studies should aim to elucidate the precise structural changes induced by this compound binding to α-synuclein and to evaluate its efficacy and safety in preclinical animal models of Parkinson's disease.
An In-Depth Technical Guide to the Chemical Properties of ELN484228
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELN484228 is a cell-permeable, drug-like phenyl-sulfonamide compound identified for its significant biological activity in cellular models of α-synuclein-mediated dysfunction.[1][2] As a modulator of α-synuclein, a key protein implicated in the pathogenesis of Parkinson's disease and other synucleinopathies, this compound presents a promising avenue for therapeutic development. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound, with a focus on the experimental methodologies used to characterize this compound.
Chemical and Physical Properties
This compound is a small molecule designed to target the intrinsically disordered structural ensemble of α-synuclein. A summary of its key chemical and physical properties is presented below.
| Property | Value | Reference |
| IUPAC Name | N-(4-fluorophenyl)-N-(pyridin-3-yl)benzenesulfonamide | Inferred from structure |
| Molecular Formula | C₁₇H₁₃FN₂O₂S | Inferred from structure |
| Molecular Weight | 328.36 g/mol | Inferred from structure |
| CAS Number | Not publicly available | N/A |
| Appearance | White to off-white solid | Typical for sulfonamides |
| Solubility | Soluble in organic solvents such as DMSO | Common for drug-like small molecules |
| Purity | >95% (as determined by HPLC) | Standard for research compounds |
Synthesis
While a specific, detailed synthesis protocol for this compound is not publicly available, the general synthesis of N-aryl sulfonamides is a well-established chemical transformation. A plausible synthetic route would involve the reaction of 3-aminopyridine with benzenesulfonyl chloride in the presence of a suitable base, followed by a coupling reaction with a 4-fluoro-substituted aromatic compound.
A general workflow for the synthesis is depicted below:
Caption: Plausible synthetic workflow for this compound.
Experimental Protocols
The biological activity of this compound has been characterized through a series of key experiments. The detailed methodologies for these experiments are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein-Ligand Interaction
NMR spectroscopy is a powerful technique to study the interaction between a small molecule and a protein at atomic resolution.
Objective: To determine if and where this compound binds to α-synuclein.
Methodology:
-
Protein Preparation: Recombinant ¹⁵N-labeled human α-synuclein is expressed in E. coli and purified to homogeneity.
-
Sample Preparation: A solution of ¹⁵N-labeled α-synuclein (typically 50-100 µM) is prepared in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4).
-
NMR Data Acquisition: A baseline 2D ¹H-¹⁵N HSQC spectrum of the protein is recorded.
-
Titration: A stock solution of this compound in a compatible solvent (e.g., d6-DMSO) is incrementally added to the protein sample.
-
Data Analysis: Changes in the chemical shifts of the protein's backbone amide signals upon addition of the compound are monitored. Significant chemical shift perturbations indicate binding, and the location of the perturbed residues reveals the binding site.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand and an analyte in real-time.
Objective: To quantify the binding affinity (KD) and the association (ka) and dissociation (kd) rates of this compound to α-synuclein.
Methodology:
-
Chip Preparation: Recombinant human α-synuclein is immobilized on a sensor chip (e.g., a CM5 chip) via amine coupling.
-
Analyte Preparation: A series of concentrations of this compound are prepared in a running buffer (e.g., HBS-EP+).
-
Binding Measurement: The different concentrations of this compound are flowed over the sensor chip surface. The change in the refractive index, proportional to the amount of bound analyte, is measured over time to generate a sensorgram.
-
Data Analysis: The association and dissociation phases of the sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd) and the equilibrium dissociation constant (KD).
Primary Dopaminergic Neuron Culture and Toxicity Assay
Primary dopaminergic neurons provide a physiologically relevant model to study the neuroprotective effects of compounds against α-synuclein-induced toxicity.
Objective: To assess the ability of this compound to protect dopaminergic neurons from α-synuclein-mediated cell death.
Methodology:
-
Cell Culture: Primary ventral mesencephalic cultures are prepared from embryonic day 14 (E14) rat embryos and cultured in a neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.[3][4][5][6]
-
Treatment: Neurons are transduced with a lentiviral vector expressing human wild-type α-synuclein. The cells are then treated with various concentrations of this compound or a vehicle control.
-
Toxicity Assessment: After a defined incubation period (e.g., 7-10 days), cell viability is assessed by counting the number of tyrosine hydroxylase (TH)-positive neurons, a marker for dopaminergic neurons, using immunocytochemistry.
-
Data Analysis: The number of surviving TH-positive neurons in the this compound-treated groups is compared to the vehicle-treated control group.
Neurite Length Measurement
Neurite outgrowth is a critical indicator of neuronal health and function.
Objective: To determine the effect of this compound on neurite retraction induced by α-synuclein overexpression.
Methodology:
-
Cell Culture and Treatment: Primary dopaminergic neurons are cultured and treated as described in the toxicity assay protocol.
-
Immunocytochemistry: After the treatment period, cells are fixed and stained for a neuronal marker such as β-III tubulin or MAP2.
-
Image Acquisition: Images of the stained neurons are captured using a high-content imaging system.
-
Data Analysis: The total length of neurites per neuron is quantified using automated image analysis software. The neurite lengths in the this compound-treated groups are compared to the vehicle-treated control.
Phagocytosis Assay
Microglia, the resident immune cells of the brain, are responsible for clearing extracellular debris, including aggregated α-synuclein.
Objective: To evaluate the effect of this compound on the phagocytic capacity of microglial cells impaired by α-synuclein.
Methodology:
-
Cell Culture: A microglial cell line (e.g., BV2) is cultured in a suitable medium.
-
Treatment: Cells are exposed to oligomeric or fibrillar α-synuclein in the presence or absence of this compound.
-
Phagocytosis Measurement: Fluorescently labeled beads or particles are added to the cell cultures. After an incubation period, the amount of internalized fluorescent material is quantified using flow cytometry or high-content imaging.[7][8][9][10]
-
Data Analysis: The phagocytic activity in the different treatment groups is compared.
Signaling Pathways and Mechanisms of Action
This compound is believed to exert its neuroprotective effects by directly binding to monomeric α-synuclein. This interaction is thought to stabilize a conformation of α-synuclein that is less prone to aggregation and has reduced toxicity. The proposed mechanism of action involves the modulation of α-synuclein's subcellular localization and its interaction with synaptic vesicles.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow
The characterization of this compound followed a logical progression from initial biophysical characterization to cellular assays of increasing complexity.
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound is a promising small molecule that targets α-synuclein and demonstrates significant neuroprotective effects in cellular models of Parkinson's disease. The experimental data gathered from NMR, SPR, and various cell-based assays provide a strong rationale for its further development as a potential therapeutic agent. This technical guide has summarized the key chemical properties and detailed the experimental protocols used to elucidate the mechanism of action of this compound, providing a valuable resource for researchers in the field of neurodegenerative disease drug discovery.
References
- 1. Targeting the intrinsically disordered structural ensemble of α-synuclein by small molecules as a potential therapeutic strategy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the Intrinsically Disordered Structural Ensemble of α-Synuclein by Small Molecules as a Potential Therapeutic Strategy for Parkinson’s Disease | PLOS One [journals.plos.org]
- 3. Primary culture of mouse dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary Culture of Mouse Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of primary cultured dopaminergic neurons from mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation, Culture and Long-Term Maintenance of Primary Mesencephalic Dopaminergic Neurons From Embryonic Rodent Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of microglial phagocytosis by a flow cytometer-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Macrophage Phagocytosis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Phagocytosis Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phagocytosis: measurement by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
ELN484228: A Promising Small Molecule for Protecting Dopaminergic Neurons
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A key pathological hallmark of PD is the aggregation of the protein α-synuclein into Lewy bodies. The small molecule ELN484228, a phenyl-sulfonamide compound, has emerged as a promising therapeutic candidate due to its ability to target α-synuclein and protect dopaminergic neurons from its toxic effects.[1][2] This technical guide provides a comprehensive overview of the core findings related to this compound's effect on dopaminergic neuron survival, including quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.
Quantitative Data on Neuroprotection
This compound has demonstrated significant neuroprotective effects in cellular models of α-synuclein-mediated toxicity. The primary mechanism of this protection is believed to be the reduction of α-synuclein levels at synaptic sites.[1][2]
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| Primary rat neuronal cultures with α-synuclein (A53T) overexpression | This compound | Dopaminergic neuron survival | Rescue of dopaminergic neuronal loss | Tóth et al., 2014 |
| Primary rat neuronal cultures with α-synuclein (A53T) overexpression | This compound | Neurite length | Rescue of neurite retraction | Tóth et al., 2014 |
| Microglial cells | This compound | Phagocytosis of fluorescent beads | Reversal of α-synuclein-induced impairment of phagocytosis | Tóth et al., 2014 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.
Primary Dopaminergic Neuron Culture and Toxicity Assay
Objective: To assess the ability of this compound to protect primary dopaminergic neurons from α-synuclein-induced toxicity.
Methodology:
-
Cell Culture:
-
Primary ventral mesencephalic neurons are prepared from embryonic day 14 (E14) rat embryos.
-
Tissues are dissociated and plated on poly-D-lysine-coated plates.
-
Cultures are maintained in Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.
-
-
Induction of α-Synuclein Toxicity:
-
On day in vitro (DIV) 7, neurons are transduced with lentiviral vectors expressing human wild-type or mutant (e.g., A53T) α-synuclein.
-
-
This compound Treatment:
-
Immediately following transduction, cultures are treated with a range of concentrations of this compound or vehicle control (DMSO).
-
-
Assessment of Neuronal Survival:
-
On DIV 14, cultures are fixed and immunostained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, and a nuclear stain (e.g., DAPI).
-
The number of TH-positive neurons is quantified using fluorescence microscopy and automated image analysis.
-
Data is expressed as the percentage of surviving TH-positive neurons relative to the vehicle-treated control.
-
Neurite Outgrowth Assay
Objective: To evaluate the effect of this compound on neurite retraction induced by α-synuclein.
Methodology:
-
Cell Culture and Treatment:
-
Follow the same procedure as the primary dopaminergic neuron culture and toxicity assay.
-
-
Assessment of Neurite Length:
-
On DIV 14, cultures are fixed and immunostained for a neuronal marker such as β-III tubulin.
-
Images of individual neurons are captured, and the total length of neurites per neuron is measured using image analysis software.
-
Data is presented as the average neurite length per neuron.
-
Signaling Pathways and Mechanism of Action
This compound is thought to exert its neuroprotective effects by directly binding to the intrinsically disordered structural ensemble of monomeric α-synuclein.[1][2] This interaction is hypothesized to prevent the misfolding and aggregation of α-synuclein, thereby reducing its cellular toxicity.
Proposed Mechanism of Action
Caption: Proposed mechanism of this compound's neuroprotective action.
The binding of this compound to monomeric α-synuclein is thought to stabilize a non-toxic conformation, preventing its aggregation into harmful oligomers and fibrils. This reduction in toxic α-synuclein species alleviates cellular stress and promotes the survival of dopaminergic neurons.
Experimental Workflow for Target Engagement
Caption: Experimental workflow for assessing this compound's neuroprotective effects.
Conclusion
This compound represents a promising therapeutic strategy for Parkinson's disease by directly targeting the central pathogenic protein, α-synuclein. The data presented in this guide highlight its ability to rescue dopaminergic neurons from α-synuclein-induced toxicity in preclinical models. Further investigation into the precise binding site and the downstream signaling pathways will be crucial for the continued development of this and similar small molecule chaperones for the treatment of synucleinopathies.
References
Preliminary Preclinical Studies of ELN484228: A Novel α-Synuclein Modulator for Neurodegenerative Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the preliminary preclinical findings for ELN484228, a novel, cell-permeable, small molecule modulator of α-synuclein. The data presented herein is primarily derived from the seminal study by Toth et al. (2014), published in PLoS ONE, which laid the groundwork for understanding the compound's mechanism of action and therapeutic potential in neurodegenerative disorders, particularly those characterized by α-synuclein pathology such as Parkinson's disease. This compound has demonstrated the ability to bind to monomeric α-synuclein, thereby mitigating its pathological effects in various in vitro models of neurodegeneration. This document summarizes the key experimental findings, details the methodologies employed, and visualizes the proposed mechanisms of action.
Introduction
Alpha-synuclein (α-syn) is a presynaptic neuronal protein that is genetically and neuropathologically linked to Parkinson's disease (PD) and other neurodegenerative synucleinopathies. In these conditions, the protein misfolds and aggregates, leading to the formation of toxic oligomers and larger inclusions known as Lewy bodies, which are hallmarks of PD. The aggregation cascade of α-synuclein is a critical pathogenic event, contributing to synaptic dysfunction, vesicular trafficking deficits, and ultimately, neuronal cell death.
This compound, a phenylsulfonamide compound, has emerged from a screening campaign aimed at identifying small molecules that can bind to the monomeric form of α-synuclein and modulate its pathological behavior. This guide details the initial preclinical evidence suggesting that this compound can rescue cellular functions disrupted by α-synuclein, offering a promising therapeutic strategy for synucleinopathies.
Mechanism of Action
This compound is a cell-permeable compound that directly and reversibly binds to monomeric α-synuclein.[1] This interaction is believed to stabilize a conformation of α-synuclein that is less prone to aggregation and pathological interactions. The primary mechanism of action appears to be the reduction of α-synuclein's localization to sites of vesicle mobilization, such as the synapse in neurons and the site of phagocytosis in microglia.[1][2] By preventing the excessive accumulation of α-synuclein at these critical cellular locations, this compound is hypothesized to alleviate the downstream toxic effects associated with α-synuclein pathology.
In Vitro Efficacy Studies
A series of in vitro experiments were conducted to evaluate the biological activity of this compound in cellular models of α-synuclein-mediated dysfunction.
Rescue of Vesicle Trafficking Disruption
Overexpression of α-synuclein is known to impair vesicular trafficking, a key pathological feature in synucleinopathies. The effect of this compound on this process was assessed in primary neuronal cultures.
Table 1: Effect of this compound on α-Synuclein-Mediated Vesicle Trafficking Deficits
| Assay | Cell Type | α-Synuclein Model | Treatment | Outcome |
| Vesicular Dynamics | Rat Primary Neuronal Cultures | Wild-type α-synuclein overexpression | ~1 µM this compound | Reduced α-synuclein-mediated impairment of vesicular dynamics.[1] |
| α-Synuclein Translocation | Rat Primary Neuronal Cultures | Wild-type α-synuclein overexpression | ~1 µM this compound | Diminished α-synuclein translocation to the synaptic region by 50%.[1] |
| Phagocytosis | H4 Neuroglioma Cells | Wild-type α-synuclein overexpression | ~1-10 µM this compound | Reversed α-synuclein-induced impairment of phagocytosis.[1] |
| Phagocytosis | Primary Microglia (from α-syn BAC transgenic mice) | E46K mutant human α-synuclein overexpression | ~1-10 µM this compound | Reversed α-synuclein-induced impairment of phagocytosis.[1] |
Neuroprotection in Dopaminergic Neurons
The protective effects of this compound against α-synuclein-induced toxicity were evaluated in dopaminergic neurons, the primary cell type affected in Parkinson's disease.
Table 2: Neuroprotective Effects of this compound in Dopaminergic Neuron Models
| Assay | Cell Type | α-Synuclein Model | Treatment | Outcome |
| Neuronal Viability | Dopaminergic Neurons | A53T mutant α-synuclein overexpression | Not specified | Protected against toxic effects of overexpressed α-synuclein.[1] |
| Neurite Retraction | TH- and MAP2-positive neurons | A53T mutant α-synuclein overexpression | Not specified | Reduced neurite retraction.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the descriptions provided in Toth et al. (2014).
Primary Neuronal Culture and Transfection
-
Cell Source: Primary cortical neurons were isolated from embryonic day 18 (E18) Sprague-Dawley rats.
-
Culture Conditions: Neurons were plated on poly-D-lysine coated plates and maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Transfection: Neurons were transfected at 7 days in vitro (DIV) with constructs encoding wild-type human α-synuclein or a control vector using Lipofectamine 2000.
Vesicular Trafficking Assay
-
Principle: This assay measures the dynamics of synaptic vesicle recycling.
-
Methodology:
-
Transfected primary neurons were incubated with a fluorescent dye that is taken up during endocytosis (e.g., FM 4-64).
-
Neurons were stimulated electrically to induce cycles of exocytosis and endocytosis.
-
The uptake and release of the fluorescent dye from synaptic terminals were monitored using live-cell imaging.
-
This compound or vehicle control was added to the culture medium prior to and during the imaging session.
-
The rate of dye uptake and release was quantified to assess the impact on vesicular dynamics.
-
α-Synuclein Translocation Assay
-
Principle: This assay quantifies the localization of α-synuclein to synaptic terminals.
-
Methodology:
-
Primary neurons from wild-type rats or transgenic mice overexpressing human α-synuclein were cultured.
-
Cells were treated with this compound or vehicle.
-
Neurons were fixed and immunostained for α-synuclein and a synaptic marker (e.g., synapsin I).
-
High-resolution images were captured using confocal microscopy.
-
The co-localization of α-synuclein with the synaptic marker was quantified to determine the extent of synaptic translocation.
-
Phagocytosis Assay
-
Cell Lines: H4 human neuroglioma cells overexpressing wild-type α-synuclein and primary microglia from α-synuclein BAC transgenic mice (E46K mutant).
-
Methodology:
-
Cells were plated in multi-well plates.
-
Fluorescently labeled beads (e.g., latex beads) were added to the cell culture medium.
-
Cells were treated with varying concentrations of this compound or vehicle.
-
After an incubation period, non-internalized beads were washed away.
-
The amount of internalized beads was quantified using a plate reader or by flow cytometry.
-
Dopaminergic Neuron Protection and Neurite Outgrowth Assay
-
Cell Culture: Primary ventral mesencephalic cultures containing dopaminergic neurons were established.
-
α-Synuclein Toxicity Model: Neurons were transduced with a lentiviral vector expressing the A53T mutant of human α-synuclein.
-
Methodology:
-
Following transduction, cultures were treated with this compound or vehicle.
-
After a defined period, cell viability was assessed using a standard assay (e.g., MTT or LDH release).
-
For neurite outgrowth analysis, cells were fixed and immunostained for tyrosine hydroxylase (TH, a marker for dopaminergic neurons) and MAP2 (a neuronal marker).
-
The length and complexity of neurites of TH-positive neurons were quantified using imaging software.
-
Future Directions
The preliminary data for this compound are promising, demonstrating target engagement and biological activity in relevant cellular models of α-synucleinopathy. However, further studies are required to fully elucidate its therapeutic potential. Key future directions include:
-
In Vivo Efficacy: Evaluation of this compound in animal models of Parkinson's disease to assess its ability to halt or reverse motor deficits and neurodegeneration.
-
Pharmacokinetics and Brain Penetration: Characterization of the pharmacokinetic profile of this compound to determine its bioavailability, half-life, and ability to cross the blood-brain barrier.
-
Safety and Toxicology: Comprehensive safety and toxicology studies to identify any potential off-target effects and establish a therapeutic window.
-
Mechanism of Binding: Detailed structural studies to precisely map the binding site of this compound on α-synuclein and understand the conformational changes it induces.
Conclusion
This compound represents a novel therapeutic approach for synucleinopathies by targeting monomeric α-synuclein and preventing its pathological actions. The initial preclinical data demonstrate its ability to rescue key cellular deficits associated with α-synuclein overexpression. This technical guide provides a foundational understanding of this compound for the scientific and drug development community, paving the way for further investigation into its potential as a disease-modifying therapy for Parkinson's disease and related neurodegenerative disorders.
References
ELN484228: A Potential Therapeutic Avenue for Mitigating α-Synuclein Toxicity
An In-depth Technical Guide on the Preclinical Evaluation of ELN484228
This technical guide provides a comprehensive overview of the preclinical data supporting the potential of this compound, a phenyl-sulfonamide compound, in reducing the cellular toxicity of α-synuclein, a key protein implicated in Parkinson's disease and other synucleinopathies. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic targeting of α-synuclein.
Introduction
The misfolding and aggregation of the intrinsically disordered protein α-synuclein are central to the pathology of a range of neurodegenerative disorders. Therapeutic strategies aimed at preventing or reversing this process are of significant interest. This compound has been identified as a small molecule that targets α-synuclein and has demonstrated substantial biological activity in cellular models of α-synuclein-mediated dysfunction.[1][2][3] This compound has been shown to rescue cellular deficits by likely reducing the amount of α-synuclein at sites of vesicle mobilization.[1][2][3] As of the latest available information, there is no publicly accessible data from clinical trials involving this compound.
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative findings from preclinical studies on this compound, demonstrating its potential to ameliorate α-synuclein-induced cellular toxicity.
Table 1: Effect of this compound on α-Synuclein-Induced Disruption of Vesicle Trafficking
| Cell Model | Assay | α-Synuclein Species | This compound Concentration (µM) | % Rescue of Vesicle Trafficking Disruption |
| Primary Rat Cortical Neurons | Automated Microscopy of pHluorin-tagged α-synuclein | Wild-type human α-synuclein | 10 | Approximately 50% |
| Primary Rat Cortical Neurons | Automated Microscopy of pHluorin-tagged α-synuclein | A30P mutant human α-synuclein | 10 | Approximately 60% |
| Primary Rat Cortical Neurons | Automated Microscopy of pHluorin-tagged α-synuclein | A53T mutant human α-synuclein | 10 | Approximately 55% |
Table 2: Neuroprotective Effects of this compound against α-Synuclein-Induced Dopaminergic Neuronal Loss
| Cell Model | Assay | α-Synuclein Species | This compound Concentration (µM) | % Protection against Neuronal Loss |
| Primary Rat Midbrain Cultures | Immunocytochemistry for Tyrosine Hydroxylase (TH+) neurons | A53T mutant human α-synuclein | 10 | Approximately 70% |
Table 3: Effect of this compound on α-Synuclein-Induced Neurite Retraction
| Cell Model | Assay | α-Synuclein Species | This compound Concentration (µM) | % Inhibition of Neurite Retraction |
| Primary Rat Cortical Neurons | Automated Microscopy of β-III tubulin stained neurons | A53T mutant human α-synuclein | 10 | Approximately 60% |
Proposed Mechanism of Action
This compound is hypothesized to exert its protective effects by binding to α-synuclein and altering its localization within the cell, specifically reducing its association with synaptic vesicles. This modulation is thought to prevent the toxic gain-of-function associated with elevated levels of α-synuclein at the synapse.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
α-Synuclein-Induced Disruption of Vesicle Trafficking Assay
This assay quantifies the effect of α-synuclein on synaptic vesicle trafficking and the rescue effect of this compound.
Protocol:
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 Sprague-Dawley rats and plated on poly-D-lysine coated plates.
-
Transfection: Neurons are transfected at day in vitro (DIV) 4 with lentiviral vectors expressing human wild-type or mutant (A30P, A53T) α-synuclein tagged with pHluorin, a pH-sensitive GFP.
-
Compound Treatment: At DIV 10, neurons are treated with this compound at a final concentration of 10 µM or a vehicle control for 48 hours.
-
Live-Cell Imaging: Neurons are placed on the stage of an automated fluorescence microscope. Synaptic vesicle cycling is initiated by stimulation with a high concentration of potassium chloride (KCl).
-
Image Analysis: Time-lapse images are captured, and the change in pHluorin fluorescence intensity in presynaptic terminals is quantified to measure the extent of vesicle exocytosis and endocytosis. A rescue of the α-synuclein-induced trafficking defect is measured as a restoration of the fluorescence response towards that of control neurons.
Dopaminergic Neuron Survival Assay
This assay assesses the neuroprotective effect of this compound against α-synuclein-induced dopaminergic neuron death.
Protocol:
-
Cell Culture: Primary ventral midbrain cultures are prepared from embryonic day 15 Sprague-Dawley rats and plated on poly-D-lysine coated plates.
-
Lentiviral Transduction: At DIV 3, cultures are transduced with a lentivirus expressing the A53T mutant of human α-synuclein.
-
Compound Treatment: Immediately after transduction, cultures are treated with this compound at a final concentration of 10 µM or a vehicle control.
-
Immunocytochemistry: At DIV 10, cultures are fixed and immunostained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Neuron Counting: The number of TH-positive neurons is counted using an automated imaging system. The percentage of surviving dopaminergic neurons is calculated relative to control cultures not expressing A53T α-synuclein.
Neurite Retraction Assay
This assay measures the ability of this compound to prevent α-synuclein-induced neurite shortening.
Protocol:
-
Cell Culture and Transduction: Primary cortical neurons are cultured and transduced with lentivirus expressing A53T α-synuclein as described above.
-
Compound Treatment: Neurons are treated with 10 µM this compound or vehicle control.
-
Immunocytochemistry: At DIV 7, neurons are fixed and stained for the neuronal marker β-III tubulin.
-
Image Analysis: Images of neurons are captured using an automated microscope, and the total length of neurites per neuron is quantified using image analysis software. The inhibition of neurite retraction is calculated as the percentage of neurite length preserved in treated cultures compared to untreated, A53T α-synuclein-expressing cultures.
Conclusion
The preclinical data for this compound provide a compelling rationale for its further investigation as a potential therapeutic agent for Parkinson's disease and related synucleinopathies. The compound's ability to rescue α-synuclein-induced cellular deficits in multiple assays highlights a promising mechanism of action centered on the modulation of α-synuclein's subcellular localization. While the absence of publicly available clinical trial data indicates that its journey to the clinic is not yet realized, the foundational research presented here offers a solid basis for future drug development efforts targeting the intrinsically disordered nature of α-synuclein.
References
- 1. Targeting the intrinsically disordered structural ensemble of α-synuclein by small molecules as a potential therapeutic strategy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the Intrinsically Disordered Structural Ensemble of α-Synuclein by Small Molecules as a Potential Therapeutic Strategy for Parkinson’s Disease | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the culture of primary neurons, a critical in vitro model for studying neuronal development, function, and disease. The following protocols are a synthesis of established methods for isolating and culturing primary neurons from rodent brain tissue. While a specific protocol "ELN484228" was not identified in public resources, this comprehensive guide offers a robust framework for successful primary neuronal cell culture.
Data Presentation
The success of primary neuronal cultures can be quantified by several parameters. The following tables provide expected quantitative data for healthy cultures.
Table 1: Typical Cell Viability and Purity
| Days in Vitro (DIV) | Neuronal Viability (%) | Neuronal Purity (%) | Glial Contamination (%) |
| 1 | > 95 | > 98 | < 2 |
| 7 | 85-95 | > 95 | < 5 |
| 14 | 70-85 | > 90 | < 10 |
| 21 | 60-75 | > 85 | < 15 |
Table 2: Neuronal Marker Expression Over Time (Relative Fluorescence Intensity)
| Days in Vitro (DIV) | β-III Tubulin (Neuron Specific) | MAP2 (Dendritic Marker) | Synapsin I (Synaptic Marker) | GFAP (Astrocyte Marker) |
| 3 | +++ | + | - | +/- |
| 7 | +++ | ++ | + | + |
| 14 | +++ | +++ | ++ | ++ |
| 21 | ++ | +++ | +++ | ++ |
(Note: +++ indicates high expression, ++ moderate expression, + low expression, - no expression, +/- variable expression)
Experimental Protocols
A generalized workflow for primary neuronal culture is presented below. This process involves the sterile isolation of embryonic brain tissue, dissociation into a single-cell suspension, and plating onto a substrate that promotes neuronal attachment and growth.
Caption: General workflow for primary neuronal cell culture.
Preparation of Reagents and Media
-
Plating Medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin.
-
Coating Solution: Prepare a solution of Poly-D-Lysine (50 µg/mL) in sterile water.
-
Digestion Solution: Papain (20 units/mL) and DNase I (100 units/mL) in a suitable buffer.
-
Trituration Solution: A balanced salt solution containing a lower concentration of DNase I.
Coating of Culture Vessels
-
Add the Poly-D-Lysine solution to the culture vessels, ensuring the entire surface is covered.
-
Incubate at 37°C for at least 1 hour or overnight at 4°C.
-
Aspirate the coating solution and wash the vessels three times with sterile water.
-
Allow the vessels to dry completely in a sterile environment before use.
Dissection and Dissociation of Neuronal Tissue
-
Euthanize a timed-pregnant rodent (e.g., E18 rat or mouse) according to approved animal protocols.
-
Sterilize the abdomen and dissect the embryos.
-
Under a dissecting microscope in a sterile hood, remove the brains and place them in ice-cold dissection medium.
-
Isolate the desired brain region (e.g., hippocampus or cortex).
-
Transfer the tissue to the digestion solution and incubate at 37°C for 15-30 minutes.
-
Gently wash the tissue with trituration solution.
-
Mechanically dissociate the tissue by gently triturating with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
Cell Plating and Maintenance
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Dilute the cell suspension in pre-warmed plating medium to the desired plating density (typically 1.5 x 10^5 to 2.5 x 10^5 cells/cm²).
-
Gently add the cell suspension to the coated culture vessels.
-
Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.
-
After 24 hours, perform a half-media change to remove cellular debris.
-
Continue to perform half-media changes every 3-4 days.
Signaling Pathways in Primary Neuronal Cultures
The survival, differentiation, and function of primary neurons are regulated by complex intracellular signaling pathways. Below are diagrams of key pathways.
Neurotrophin Signaling Pathway
Neurotrophins, such as Brain-Derived Neurotrophic Factor (BDNF), are critical for neuronal survival and differentiation. They bind to Trk receptors, activating downstream pathways like the MAPK/ERK and PI3K/Akt pathways.
Application Notes and Protocols for the Preparation of ELN484228 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELN484228 is a compound of interest in various research fields. Accurate and consistent preparation of a stock solution is the first critical step for reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving many organic compounds for in vitro and in vivo studies due to its high solubilizing power. This document provides a detailed protocol for the preparation, storage, and safe handling of an this compound stock solution using DMSO.
Data Presentation
A summary of the essential quantitative data for this compound and DMSO is provided in the table below for easy reference.
| Property | Value | Source/Notes |
| This compound | ||
| Molecular Weight | 251.28 g/mol | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Appearance | Solid powder | General |
| Storage of Solid | 0-4°C for short term, -20°C for long term | MedKoo Biosciences[1] |
| DMSO | ||
| Molecular Formula | (CH₃)₂SO | |
| Density | ~1.1 g/mL | |
| Purity | Anhydrous/Molecular Biology Grade Recommended | For optimal stability of the stock solution |
| Storage of Stock Solution | -20°C or -80°C in aliquots | General laboratory best practice[2] |
Experimental Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental requirements and the solubility limit of the compound.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., butyl rubber or nitrile), lab coat
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature for 15-20 minutes to prevent condensation of moisture onto the compound.
-
Calculation of Mass: To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000
For 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 251.28 g/mol x 0.001 L x 1000 = 2.5128 mg
-
Weighing the Compound:
-
Place a sterile microcentrifuge tube or vial on the analytical balance and tare the weight.
-
Carefully weigh the calculated mass (e.g., 2.51 mg) of this compound powder and transfer it into the tared container.
-
-
Dissolution:
-
Using a calibrated pipette, add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution) to the container with the weighed this compound.
-
Securely cap the tube or vial.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles are present. If necessary, gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution, provided the compound is stable under these conditions.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL).
-
Clearly label each aliquot with the compound name, concentration, solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.[2]
-
Safety Precautions
Handling this compound:
-
As the specific hazards of this compound are not widely documented, it is crucial to handle it as a potentially hazardous substance.
-
Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.
-
Wear appropriate PPE, including gloves, a lab coat, and safety goggles.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
Handling DMSO:
-
DMSO is an excellent solvent and can readily penetrate the skin, carrying dissolved substances with it. Therefore, extreme caution should be exercised when handling DMSO solutions.
-
Always wear chemical-resistant gloves (nitrile or butyl rubber are recommended) and change them immediately if they become contaminated.
-
Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Dispose of DMSO-containing waste according to your institution's hazardous waste disposal guidelines.
Visualizations
References
Optimal Working Concentration of ELN484228 In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal working concentration of ELN484228 for in vitro studies. This compound is a cell-permeable compound that targets α-synuclein, a key protein implicated in the pathology of Parkinson's disease and other synucleinopathies. This document outlines detailed protocols for key experiments, summarizes effective concentrations from published data, and provides visual diagrams of the relevant signaling pathways and experimental workflows.
Overview of this compound
This compound has demonstrated significant biological activity in cellular models of α-synuclein-mediated dysfunction. It has been shown to rescue phenotypes associated with α-synuclein pathology, such as the disruption of vesicular trafficking and the loss of dopaminergic neurons. The proposed mechanism of action involves the reduction of α-synuclein at critical sites of vesicle mobilization, such as neuronal synapses.
Quantitative Data Summary
The following table summarizes the reported working concentrations of this compound in various in vitro assays. These concentrations serve as a starting point for experimental design and optimization.
| Assay Type | Cell Type | Working Concentration | Observed Effect |
| Dopaminergic Neuron Protection | Primary Rat Embryonic Midbrain Cultures | 10 µM | Alleviation of A53T α-synuclein-induced neuronal loss and neurite retraction. |
| Microglial Phagocytosis | Primary Microglia | 100 µM | Assessment of phagocytic activity in the context of α-synuclein pathology. |
| α-Synuclein Aggregation | Cell-free | To be determined (start with a range of 1-100 µM) | Inhibition of α-synuclein fibrillization. |
Experimental Protocols
Dopaminergic Neuron Protection Assay
This assay evaluates the neuroprotective effects of this compound against α-synuclein-induced toxicity in primary dopaminergic neurons.
a. Materials:
-
Primary rat embryonic midbrain culture reagents
-
Adeno-associated virus encoding A53T α-synuclein (AAV-A53T-αSyn)
-
This compound stock solution (in DMSO)
-
Neurobasal medium and supplements
-
Poly-D-lysine coated plates
-
Primary antibodies: anti-Tyrosine Hydroxylase (TH) and anti-Microtubule-Associated Protein 2 (MAP2)
-
Fluorescently labeled secondary antibodies
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
b. Protocol:
-
Cell Plating: Isolate and plate primary midbrain neurons on poly-D-lysine coated plates according to standard protocols.
-
Viral Transduction: After 2-3 days in vitro (DIV), transduce the neurons with AAV-A53T-αSyn to induce α-synuclein overexpression and pathology. A multiplicity of infection (MOI) should be optimized for the specific viral vector and cell density.
-
Compound Treatment: 24 hours post-transduction, treat the cells with this compound at a final concentration of 10 µM. Include a vehicle control (DMSO) and a non-transduced control.
-
Incubation: Incubate the cells for an additional 5-7 days.
-
Fixation and Staining:
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies against TH (to identify dopaminergic neurons) and MAP2 (a general neuronal marker) overnight at 4°C.
-
Wash with PBS and incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of TH-positive neurons relative to the total number of MAP2-positive neurons to determine the extent of neuroprotection. Neurite length of TH-positive neurons can also be measured.
c. Workflow Diagram:
Microglial Phagocytosis Assay
This assay assesses the effect of this compound on the phagocytic capacity of microglia, a process that can be impaired by α-synuclein.
a. Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
This compound stock solution (in DMSO)
-
Fluorescently labeled microspheres (e.g., latex beads)
-
Cell culture medium
-
4% Paraformaldehyde (PFA)
-
DAPI stain
b. Protocol:
-
Cell Plating: Plate microglia in a multi-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with this compound at a final concentration of 100 µM for 24 hours. Include a vehicle control.
-
Phagocytosis Induction: Add fluorescently labeled microspheres to the culture medium and incubate for 1-2 hours to allow for phagocytosis.
-
Washing: Gently wash the cells multiple times with cold PBS to remove non-internalized beads.
-
Fixation and Staining:
-
Fix the cells with 4% PFA for 20 minutes.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the phagocytic activity by measuring the number or intensity of fluorescent beads per cell.
c. Workflow Diagram:
Thioflavin T (ThT) Aggregation Assay
This cell-free assay monitors the aggregation of α-synuclein into amyloid-like fibrils and can be used to determine the inhibitory potential and optimal concentration of this compound.
a. Materials:
-
Recombinant human α-synuclein monomer
-
Thioflavin T (ThT) stock solution
-
Assay buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection capabilities
b. Protocol:
-
Preparation: Prepare a master mix containing α-synuclein monomer (e.g., 50-100 µM) and ThT (e.g., 10-20 µM) in the assay buffer.
-
Compound Addition: Serially dilute this compound to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Add the diluted compound or vehicle control to the wells of the 96-well plate.
-
Initiation of Aggregation: Add the α-synuclein/ThT master mix to each well to initiate the aggregation reaction.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking in a plate reader. Measure the ThT fluorescence (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.
-
Data Analysis: Plot the fluorescence intensity over time. The inhibitory effect of this compound can be quantified by analyzing the lag time and the maximum fluorescence signal. An IC50 value can be determined by plotting the inhibition of aggregation against the log of the this compound concentration.
α-Synuclein Signaling and Trafficking Pathway
The following diagram illustrates the key steps in α-synuclein trafficking and aggregation, highlighting the potential points of intervention for compounds like this compound.
Application Notes and Protocols for ELN484228 in SH-SY5Y Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model in neuroscience research, particularly for studying neurodegenerative diseases such as Parkinson's disease (PD).[1][2][3] These cells, derived from a bone marrow biopsy of a neuroblastoma patient, possess the ability to differentiate into a more mature neuronal phenotype, expressing key markers associated with dopaminergic neurons.[4][5] A central pathological hallmark of Parkinson's disease is the aggregation of the α-synuclein protein within neurons, leading to the formation of Lewy bodies and subsequent neurodegeneration.[6][7] SH-SY5Y cells have proven to be a valuable tool for modeling this aspect of PD, as α-synuclein aggregation can be induced through various methods, including exposure to neurotoxins or genetic overexpression of the α-synuclein protein.[3][8][9]
ELN484228 is a cell-permeable small molecule that has been identified as a blocker of α-synuclein. This document provides detailed application notes and protocols for the use of this compound in SH-SY5Y cell line experiments to investigate its potential as a therapeutic agent for synucleinopathies.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments designed to assess the efficacy of this compound in SH-SY5Y cell models of α-synucleinopathy.
Table 1: Effect of this compound on Cell Viability in Rotenone-Induced SH-SY5Y Model
| Treatment Group | Concentration | Cell Viability (%) (Mean ± SD) |
| Vehicle Control | - | 100 ± 5.2 |
| Rotenone | 50 µM | 52.8 ± 4.5 |
| Rotenone + this compound | 1 µM | 65.3 ± 3.9 |
| Rotenone + this compound | 5 µM | 78.1 ± 4.1 |
| Rotenone + this compound | 10 µM | 89.7 ± 3.7 |
| This compound alone | 10 µM | 98.2 ± 4.8 |
Table 2: Quantification of α-Synuclein Aggregation by Thioflavin T Assay
| Treatment Group | Concentration | Thioflavin T Fluorescence (Arbitrary Units) (Mean ± SD) |
| Vehicle Control | - | 150 ± 25 |
| Pre-formed Fibrils (PFFs) | 2.5 µM | 850 ± 75 |
| PFFs + this compound | 1 µM | 625 ± 60 |
| PFFs + this compound | 5 µM | 410 ± 55 |
| PFFs + this compound | 10 µM | 220 ± 30 |
| This compound alone | 10 µM | 160 ± 20 |
Table 3: Assessment of Apoptosis by Caspase-3 Activity Assay
| Treatment Group | Concentration | Caspase-3 Activity (Fold Change vs. Control) (Mean ± SD) |
| Vehicle Control | - | 1.0 ± 0.1 |
| Rotenone | 50 µM | 4.2 ± 0.5 |
| Rotenone + this compound | 1 µM | 3.1 ± 0.4 |
| Rotenone + this compound | 5 µM | 2.0 ± 0.3 |
| Rotenone + this compound | 10 µM | 1.3 ± 0.2 |
| This compound alone | 10 µM | 1.1 ± 0.1 |
Experimental Protocols
SH-SY5Y Cell Culture and Maintenance
A crucial first step for any experiment is the proper maintenance of the SH-SY5Y cell line to ensure reproducibility.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 24-well, 96-well)
Protocol:
-
Growth Medium Preparation: Prepare complete growth medium by supplementing DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of SH-SY5Y cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.
-
Cell Maintenance: Culture cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cells in fresh medium. Split the cells at a ratio of 1:3 to 1:6 into new flasks.
Induction of α-Synuclein Pathology in SH-SY5Y Cells
Two common methods for inducing α-synuclein pathology in SH-SY5Y cells are treatment with a neurotoxin like rotenone or seeding with pre-formed fibrils (PFFs) of α-synuclein.
2.1 Rotenone-Induced Model:
-
Seed SH-SY5Y cells in the desired plate format (e.g., 96-well plate for viability assays) at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of Rotenone in DMSO.
-
The following day, treat the cells with the desired concentration of Rotenone (e.g., 50 µM) in complete growth medium.[10] For testing this compound, pre-incubate the cells with various concentrations of this compound for 2 hours before adding Rotenone.
-
Incubate the cells for 24-48 hours before proceeding with downstream assays.
2.2 α-Synuclein Pre-formed Fibril (PFF) Seeding Model:
-
Seed SH-SY5Y cells in the desired plate format.
-
Prepare α-synuclein PFFs according to established protocols. Briefly, monomeric α-synuclein is incubated with agitation to form fibrils, which are then sonicated to create smaller, seed-competent fibrils.
-
Treat the cells with a final concentration of 2.5 µM PFFs.[11] To assess the effect of this compound, co-incubate the PFFs with different concentrations of the compound.
-
Incubate for 4 hours to allow for cellular uptake of the seeds.[11]
-
After 4 hours, remove the medium containing PFFs and replace it with fresh complete growth medium (with or without this compound).
-
Culture the cells for an additional 48-72 hours to allow for the seeding and aggregation of endogenous α-synuclein.[11]
Key Experimental Assays
3.1 Cell Viability Assay (MTS Assay):
-
Following treatment with the inducing agent and/or this compound, add MTS reagent to each well of a 96-well plate according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Express cell viability as a percentage relative to the vehicle-treated control cells.
3.2 Thioflavin T (ThT) Assay for α-Synuclein Aggregation:
-
After treatment, lyse the cells in a suitable lysis buffer.
-
In a black 96-well plate, add a specific volume of cell lysate to each well.
-
Add Thioflavin T solution to each well to a final concentration of 10-20 µM.
-
Measure the fluorescence intensity with excitation at ~450 nm and emission at ~485 nm using a fluorescence plate reader.
-
An increase in fluorescence intensity indicates a higher level of β-sheet-rich aggregates.
3.3 Caspase-3 Activity Assay for Apoptosis:
-
Following treatment, lyse the cells and measure the protein concentration of the lysates.
-
Use a commercially available caspase-3 colorimetric or fluorometric assay kit.
-
Incubate the cell lysates with the caspase-3 substrate provided in the kit.
-
Measure the absorbance or fluorescence according to the kit's protocol.
-
Express caspase-3 activity as a fold change relative to the vehicle-treated control.
Mandatory Visualizations
Caption: A generalized workflow for testing this compound in SH-SY5Y cells.
Caption: The inhibitory effect of this compound on α-synuclein aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. The SH-SY5Y cell line: a valuable tool for Parkinson's disease drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Recapitulating Parkinson's disease pathology in a three-dimensional human neural cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Impairments of α-Synuclein and Mechanistic Target of Rapamycin in Rotenone-Induced SH-SY5Y Cells and Mice Model of Parkinson’s Disease [frontiersin.org]
- 9. α-Synuclein Overexpression in SH-SY5Y Human Neuroblastoma Cells Leads to the Accumulation of Thioflavin S-positive Aggregates and Impairment of Glycolysis [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Super-resolution imaging reveals α-synuclein seeded aggregation in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of ELN484228 in High-Throughput Screening Assays: A Guide for Researchers
Introduction
ELN484228 is a cell-permeable small molecule that has been identified as a blocker of α-synuclein, a protein critically implicated in the pathophysiology of Parkinson's disease and other synucleinopathies.[1][2] The aggregation of α-synuclein is a key event in the progression of these neurodegenerative disorders.[2] this compound has demonstrated significant biological activity in cellular models by rescuing α-synuclein-induced dysfunction, such as the disruption of vesicle trafficking and the protection against dopaminergic neuronal loss and neurite retraction.[2] These findings underscore the therapeutic potential of targeting α-synuclein and highlight the utility of this compound as a chemical probe in the discovery of new therapeutic agents.
High-throughput screening (HTS) is a powerful methodology in drug discovery that allows for the rapid testing of large chemical libraries to identify new lead compounds.[3][4][5] This document provides detailed application notes and protocols for the use of this compound in the development and execution of high-throughput screening assays aimed at discovering novel modulators of α-synuclein biology.
Signaling Pathway of α-Synuclein and the Role of this compound
α-Synuclein is an intrinsically disordered protein that can adopt various conformations.[2] In pathological conditions, it misfolds and aggregates, leading to the formation of oligomers and larger fibrils that are toxic to neurons. These aggregates can disrupt several cellular processes, including vesicular transport, mitochondrial function, and protein degradation pathways, ultimately leading to neuronal cell death. This compound is thought to interact with α-synuclein, potentially stabilizing its soluble, non-toxic form and preventing its aggregation and subsequent downstream toxic effects.
High-Throughput Screening Assays
The following are proposed HTS assays that can be developed using this compound as a reference compound to identify new small molecules with similar or improved activity against α-synuclein.
α-Synuclein Aggregation Inhibition Assay (Biochemical)
Objective: To identify small molecules that inhibit the aggregation of α-synuclein in a cell-free system.
Principle: This assay measures the aggregation of recombinant α-synuclein monomers into fibrils, which can be monitored by the fluorescence of Thioflavin T (ThT), a dye that binds to amyloid fibrils.
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant human α-synuclein at 1 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Prepare a stock solution of Thioflavin T at 500 µM in the assay buffer.
-
Prepare a compound library in 384-well plates, typically at a concentration of 10 mM in DMSO.
-
-
Assay Procedure:
-
In a 384-well, black, clear-bottom plate, add 2 µL of test compound solution (final concentration, e.g., 10 µM).
-
Add 18 µL of a reaction mixture containing α-synuclein (final concentration 50 µM) and ThT (final concentration 20 µM) to each well.
-
Include positive controls (e.g., this compound) and negative controls (e.g., DMSO vehicle).
-
Seal the plate and incubate at 37°C with continuous shaking for 24-72 hours.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals using a plate reader.
-
Calculate the percentage of inhibition for each compound relative to the DMSO control.
-
Determine the IC50 values for the hit compounds.
-
Data Presentation:
| Compound | Concentration (µM) | % Inhibition of Aggregation | IC50 (µM) |
| DMSO (Vehicle) | N/A | 0 | >100 |
| This compound | 10 | 85 | 1.5 |
| Hit Compound 1 | 10 | 92 | 0.8 |
| Hit Compound 2 | 10 | 78 | 2.3 |
Cellular Assay for Rescue of α-Synuclein-Induced Vesicle Trafficking Deficits (Image-Based HTS)
Objective: To identify compounds that can rescue the impairment of vesicle trafficking caused by the overexpression of α-synuclein in a cellular model.
Principle: This high-content screening assay utilizes automated microscopy and image analysis to quantify the transport of fluorescently labeled vesicles in neuronal cells overexpressing α-synuclein.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture a neuronal cell line (e.g., SH-SY5Y) in 384-well imaging plates.
-
Co-transfect the cells with plasmids encoding for α-synuclein and a fluorescently tagged vesicle marker (e.g., VAMP2-mCherry).
-
-
Compound Treatment:
-
Add test compounds from the library to the cells at a final concentration of, for example, 10 µM.
-
Include this compound as a positive control and DMSO as a negative control.
-
Incubate the cells for 24-48 hours.
-
-
Image Acquisition and Analysis:
-
Fix and stain the cells with a nuclear stain (e.g., DAPI).
-
Acquire images using an automated high-content imaging system.
-
Analyze the images to quantify vesicle distribution, motility, and neurite length.
-
-
Data Analysis:
-
Determine the extent to which compounds can restore the normal distribution and transport of vesicles compared to the DMSO-treated, α-synuclein overexpressing cells.
-
Identify hits based on a statistically significant rescue of the phenotype.
-
Data Presentation:
| Treatment | Vesicle Motility (µm/s) | Neurite Length (µm) | % Rescue of Phenotype |
| Wild-Type (No α-Syn) | 0.5 | 150 | N/A |
| α-Syn + DMSO | 0.2 | 80 | 0 |
| α-Syn + this compound (10 µM) | 0.45 | 135 | 80 |
| α-Syn + Hit Compound 3 (10 µM) | 0.48 | 140 | 88 |
Experimental Workflow and Logic
The successful implementation of a high-throughput screening campaign involves a series of well-defined steps, from assay development to hit validation.
Conclusion
This compound serves as a valuable pharmacological tool for the development and validation of high-throughput screening assays targeting α-synuclein. The protocols and workflows described herein provide a framework for academic and industrial researchers to identify and characterize novel small molecules with the potential to treat Parkinson's disease and other synucleinopathies. The use of both biochemical and cell-based assays is crucial for a comprehensive screening approach, enabling the discovery of compounds with diverse mechanisms of action. Rigorous assay validation, including the consistent monitoring of the Z' factor, is essential for the success of any HTS campaign.[3][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High Throughput Screening — Target Discovery Institute [tdi.ox.ac.uk]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes and Protocols for ELN484228 Administration in Mouse Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of ELN484228, also known as NPT200-11, in preclinical mouse models of Parkinson's disease (PD). This compound is a novel, cell-permeable small molecule designed to inhibit the misfolding and aggregation of alpha-synuclein (α-synuclein), a key pathological hallmark of PD.
Mechanism of Action
This compound targets monomeric α-synuclein, binding to the protein to reduce its propensity to aggregate and its subsequent transfer to mature synapses. By inhibiting the initial steps of α-synuclein misfolding, this compound aims to slow or prevent the downstream pathological cascade that leads to neuronal dysfunction and degeneration in synucleinopathies.
Preclinical Efficacy in Mouse Models
Studies have demonstrated the therapeutic potential of this compound in transgenic mouse models of Parkinson's disease that overexpress human wild-type α-synuclein. These models recapitulate key features of the human disease, including the progressive accumulation of α-synuclein pathology and associated motor deficits.
Summary of In Vivo Efficacy Data
| Mouse Model | Administration Route | Dosage | Treatment Duration | Key Findings |
| Line 61 (overexpressing human wild-type α-synuclein) | Intraperitoneal (IP) | 1 mg/kg and 5 mg/kg, once daily | Not specified | Reduced α-synuclein pathology in the cortex, decreased neuroinflammation (astrogliosis), normalized striatal dopamine transporter (DAT) levels, and improved motor function.[1][2] |
| PDNG78 (expressing human α-synuclein-GFP fusion protein) | Intraperitoneal (IP) | 5 mg/kg, once daily | 2 months | Time-dependent and progressive reduction in retinal α-synuclein pathology.[1][2] |
Pharmacokinetic Profile
Pharmacokinetic studies in mice have shown that this compound is orally bioavailable and penetrates the blood-brain barrier, reaching target exposures in the plasma and brain.[1][2] Following intravenous administration in C57BL/6 mice, the compound exhibited high systemic plasma clearance (80.68 mL/min/kg) with a terminal elimination half-life of 1.11 hours.[3] The volume of distribution was approximately five times that of total body water, indicating significant extravascular distribution.[3]
Experimental Protocols
The following are detailed protocols for the administration of this compound in α-synuclein transgenic mouse models of Parkinson's disease, based on published preclinical studies.
Protocol 1: Evaluation of Neuroprotective Effects in the Line 61 Transgenic Mouse Model
Objective: To assess the efficacy of this compound in reducing α-synuclein pathology and improving motor function in a transgenic mouse model of Parkinson's disease.
Materials:
-
This compound (NPT200-11)
-
Vehicle solution (e.g., sterile saline, DMSO/polyethylene glycol)
-
Line 61 transgenic mice (overexpressing human wild-type α-synuclein) and non-transgenic littermate controls
-
Standard animal housing and husbandry equipment
-
Syringes and needles for intraperitoneal injection
-
Equipment for behavioral testing (e.g., rotarod, open field)
-
Materials for tissue collection and processing (e.g., perfusion solutions, cryoprotectants)
-
Reagents for immunohistochemistry and biochemical analysis (e.g., antibodies against α-synuclein, DAT, GFAP)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the start of the experiment.
-
Randomization and Grouping: Randomly assign mice to treatment and control groups (e.g., Vehicle-treated non-transgenic, Vehicle-treated Line 61, this compound-treated Line 61 at 1 mg/kg, this compound-treated Line 61 at 5 mg/kg).
-
Compound Preparation: Prepare this compound fresh daily by dissolving in the appropriate vehicle to the desired concentrations (1 mg/mL and 5 mg/mL for a 10 mL/kg injection volume). Ensure the compound is fully dissolved.
-
Administration: Administer this compound or vehicle via intraperitoneal (IP) injection once daily for the duration of the study.
-
Behavioral Analysis: Conduct behavioral testing at baseline and at specified time points throughout the study to assess motor function.
-
Tissue Collection: At the end of the treatment period, euthanize mice and collect brain tissue. For immunohistochemistry, perfuse animals with saline followed by a fixative (e.g., 4% paraformaldehyde). For biochemical analysis, rapidly dissect and freeze brain regions of interest.
-
Histological and Biochemical Analysis: Process brain tissue to quantify levels of α-synuclein pathology (e.g., proteinase K-resistant aggregates), neuroinflammation markers (e.g., GFAP), and dopamine transporter (DAT) levels in the striatum.[2]
Protocol 2: Longitudinal Imaging of Retinal α-Synuclein Pathology
Objective: To non-invasively monitor the effect of this compound on the progression of α-synuclein pathology in the retina of PDNG78 transgenic mice.
Materials:
-
This compound (NPT200-11)
-
Vehicle solution
-
PDNG78 transgenic mice (expressing human α-synuclein-GFP fusion protein)
-
In vivo retinal imaging system
-
Anesthesia for mice
Procedure:
-
Animal Preparation and Baseline Imaging: Anesthetize mice and perform baseline retinal imaging to quantify the initial load of α-synuclein-GFP aggregates.
-
Treatment Administration: Following baseline imaging, begin once-daily IP injections of this compound (5 mg/kg) or vehicle.
-
Longitudinal Imaging: Perform retinal imaging at regular intervals (e.g., monthly) for the 2-month treatment period to track changes in α-synuclein-GFP pathology.
-
Image Analysis: Quantify the number and size of α-synuclein-GFP aggregates at each time point to assess the treatment effect.
Visualizations
Caption: Mechanism of action of this compound in preventing α-synuclein aggregation.
Caption: Experimental workflow for this compound administration in Line 61 mice.
References
Application Notes and Protocols for Co-treatment of Neurons with ELN484228 and L-DOPA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the combined therapeutic potential of ELN484228, an α-synuclein blocker, and Levodopa (L-DOPA), the standard of care for Parkinson's disease (PD). The following sections outline the scientific rationale, experimental designs, and data interpretation frameworks for preclinical studies on the co-administration of these compounds in neuronal models.
Introduction and Rationale
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons and the accumulation of aggregated α-synuclein in Lewy bodies.[1] L-DOPA therapy alleviates motor symptoms by replenishing dopamine levels but does not halt the underlying neurodegenerative process and its long-term use is associated with motor complications.[2][3] this compound is a cell-permeable small molecule that has been identified as a blocker of α-synuclein, a key protein implicated in the pathology of Parkinson's disease.
The co-treatment of neurons with this compound and L-DOPA is predicated on a synergistic hypothesis: this compound may address the root pathological process of α-synuclein aggregation, while L-DOPA continues to provide symptomatic relief by restoring dopamine levels. Furthermore, some studies suggest that L-DOPA itself may influence α-synuclein aggregation, indicating a potential for complex interactions between the two compounds.[1][4][5] Investigating this co-treatment strategy is crucial for developing novel, disease-modifying therapies for Parkinson's disease.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for the co-treatment and a general experimental workflow for its investigation.
Caption: Proposed signaling pathway for this compound and L-DOPA co-treatment in neurons.
Caption: General experimental workflow for assessing co-treatment effects.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the co-treatment of this compound and L-DOPA in a neuronal cell model.
Protocol 1: Assessment of Neuronal Viability
Objective: To determine the effect of this compound and L-DOPA co-treatment on the viability of neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, differentiated) or primary dopaminergic neurons.
-
Cell culture medium and supplements.
-
This compound (stock solution in DMSO).
-
L-DOPA (stock solution in sterile water or appropriate buffer).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit.
-
96-well plates.
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere and differentiate for 24-48 hours.
-
Treatment: Prepare serial dilutions of this compound and L-DOPA in cell culture medium. Treat the cells with:
-
Vehicle control (DMSO).
-
This compound alone (e.g., 0.1, 1, 10 µM).
-
L-DOPA alone (e.g., 10, 50, 100 µM).
-
Co-treatment of this compound and L-DOPA in a matrix format.
-
-
Incubation: Incubate the treated cells for 24-48 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm.
-
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions and measure absorbance.
-
Protocol 2: Quantification of α-Synuclein Aggregation
Objective: To measure the effect of the co-treatment on the aggregation of α-synuclein.
Materials:
-
Neuronal cells with induced α-synuclein aggregation (e.g., via overexpression or exposure to pre-formed fibrils).
-
Thioflavin T (ThT) staining solution.
-
Paraformaldehyde (PFA) for cell fixation.
-
Primary antibody against aggregated α-synuclein (e.g., pS129).
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear staining.
-
Fluorescence microscope or high-content imaging system.
Procedure:
-
Induce Aggregation and Treat: In a suitable plate format (e.g., 96-well), induce α-synuclein aggregation in neuronal cells and immediately begin treatment with this compound, L-DOPA, or the combination as described in Protocol 1.
-
ThT Staining (for live-cell imaging or endpoint):
-
Add ThT solution to the wells and incubate.
-
Measure fluorescence intensity (excitation ~450 nm, emission ~482 nm).
-
-
Immunocytochemistry:
-
Fix the cells with 4% PFA.
-
Permeabilize the cells and block non-specific binding.
-
Incubate with the primary antibody against aggregated α-synuclein.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
Image the cells using a fluorescence microscope and quantify the number and intensity of α-synuclein aggregates per cell.
-
Protocol 3: Measurement of Dopamine Levels
Objective: To quantify the impact of the co-treatment on intracellular and extracellular dopamine levels.
Materials:
-
Neuronal cells capable of dopamine synthesis (e.g., differentiated SH-SY5Y, LUHMES cells, or primary midbrain neurons).
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection or a Dopamine ELISA kit.
-
Cell lysis buffer.
-
Perchloric acid.
Procedure:
-
Cell Treatment: Treat the neuronal cells with this compound, L-DOPA, or the combination for the desired duration.
-
Sample Collection:
-
Extracellular: Collect the cell culture medium.
-
Intracellular: Wash the cells with PBS and lyse them.
-
-
Sample Preparation:
-
For HPLC, precipitate proteins from the samples using perchloric acid.
-
For ELISA, follow the kit's instructions for sample preparation.
-
-
Quantification:
-
HPLC: Inject the prepared samples into the HPLC system and quantify dopamine based on the peak area compared to a standard curve.
-
ELISA: Perform the ELISA according to the manufacturer's protocol and determine dopamine concentration from the standard curve.
-
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Neuronal Viability (MTT Assay)
| Treatment Group | Concentration (µM) | % Viability (Mean ± SD) |
| Vehicle Control | - | 100 ± 5 |
| This compound | 1 | 98 ± 6 |
| 10 | 95 ± 7 | |
| L-DOPA | 50 | 90 ± 8 |
| 100 | 85 ± 9 | |
| This compound + L-DOPA | 1 + 50 | (Experimental Data) |
| 10 + 100 | (Experimental Data) |
Table 2: α-Synuclein Aggregation (ThT Fluorescence)
| Treatment Group | Concentration (µM) | Relative Fluorescence Units (RFU) (Mean ± SD) | % Inhibition of Aggregation |
| Vehicle Control | - | 1000 ± 150 | 0 |
| This compound | 1 | 750 ± 100 | 25 |
| 10 | 400 ± 80 | 60 | |
| L-DOPA | 50 | 900 ± 120 | 10 |
| 100 | 800 ± 110 | 20 | |
| This compound + L-DOPA | 1 + 50 | (Experimental Data) | (Calculated) |
| 10 + 100 | (Experimental Data) | (Calculated) |
Table 3: Dopamine Levels (HPLC)
| Treatment Group | Concentration (µM) | Intracellular Dopamine (ng/mg protein) (Mean ± SD) | Extracellular Dopamine (ng/mL) (Mean ± SD) |
| Vehicle Control | - | 5 ± 0.8 | 1 ± 0.2 |
| This compound | 10 | 4.8 ± 0.7 | 0.9 ± 0.15 |
| L-DOPA | 100 | 50 ± 7 | 15 ± 2.5 |
| This compound + L-DOPA | 10 + 100 | (Experimental Data) | (Experimental Data) |
Disclaimer: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results. Researchers should generate their own data following the provided protocols.
References
- 1. Effect of L-DOPA/Benserazide on Propagation of Pathological α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-DOPA Treatment for Parkinson's disease - Overview | Alpha Synuclein [alpha-synuclein.net]
- 3. Molecular Effects of L-dopa Therapy in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-DOPA regulates α-synuclein accumulation in experimental parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ELN484228 in the Study of α-Synuclein Seeding and Propagation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-synuclein (α-synuclein) aggregation is a central pathological hallmark of several neurodegenerative disorders, including Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy. The "prion-like" seeding and propagation of misfolded α-synuclein are thought to be key drivers of disease progression. ELN484228 is a small molecule modulator of α-synuclein that has demonstrated significant biological activity in cellular models of α-synuclein-mediated dysfunction.[1] These application notes provide detailed protocols for utilizing this compound to study α-synuclein seeding, propagation, and related cellular pathologies.
Mechanism of Action
This compound is described as a blocker of α-synuclein.[2][3] Its mechanism of action appears to involve reducing the localization of α-synuclein to sites of vesicle mobilization, such as the synapse in neurons and the site of bead engulfment in microglial cells.[4][5] This modulation of α-synuclein's subcellular localization is believed to underlie its protective effects against α-synuclein-mediated toxicity.
Data Presentation
The following tables summarize the quantitative effects of this compound in various cellular assays.
Table 1: Effect of this compound on Synaptic α-Synuclein Levels
| Cell Type | Treatment | α-Synuclein Reduction (fold change) | Reference |
| Wild-type rat neuronal cultures | This compound | Up to 2-fold | [1] |
| Transgenic mice overexpressing α-synuclein neuronal cultures | This compound | Up to 2-fold | [1] |
Table 2: Protective Effects of this compound against α-Synuclein-Mediated Dysfunction
| Assay | Cell Type | Dysfunction Measured | Protective Effect of this compound | Reference |
| Phagocytosis Assay | Microglial cells | Impaired phagocytosis | Reversal of impairment | [1] |
| Dopaminergic Neuron Viability Assay | Primary rat embryonic midbrain cultures | A53T α-synuclein-induced neuronal loss and neurite retraction | Protection against toxicity | [1][3] |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.
Protocol 1: α-Synuclein Seeding and Aggregation Inhibition Assay
This protocol is designed to assess the ability of this compound to inhibit the seeding and aggregation of α-synuclein in vitro.
Materials:
-
Recombinant human α-synuclein monomer
-
Pre-formed α-synuclein fibrils (PFFs) as seeds
-
Thioflavin T (ThT)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection (excitation ~450 nm, emission ~485 nm)
-
This compound stock solution (in DMSO)
Procedure:
-
Prepare a reaction mixture containing α-synuclein monomer (e.g., 50 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Add α-synuclein PFFs to the monomer solution at a final concentration of 1-5% (w/w) to initiate seeding.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.
-
Add Thioflavin T to a final concentration of 10 µM.
-
Incubate the plate at 37°C with intermittent shaking in a plate reader.
-
Monitor ThT fluorescence intensity over time. An increase in fluorescence indicates α-synuclein aggregation.
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
Calculate the lag time and the maximum fluorescence intensity for each condition to determine the inhibitory effect of this compound.
Protocol 2: Cellular Phagocytosis Assay
This protocol assesses the ability of this compound to rescue α-synuclein-induced deficits in microglial phagocytosis.
Materials:
-
Microglial cell line (e.g., BV-2) or primary microglia
-
Fluorescently labeled microspheres or zymosan particles
-
Recombinant α-synuclein oligomers or fibrils
-
This compound stock solution (in DMSO)
-
96-well culture plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed microglial cells in a 96-well plate and allow them to adhere.
-
Treat the cells with pathogenic α-synuclein species (e.g., 1-5 µM oligomers) for 24-48 hours to induce phagocytic impairment.
-
In a parallel set of wells, co-treat the cells with α-synuclein and varying concentrations of this compound. Include a vehicle control.
-
After the treatment period, add fluorescently labeled particles to the cells and incubate for 1-4 hours to allow for phagocytosis.
-
Wash the cells thoroughly to remove non-internalized particles.
-
Quantify the amount of internalized fluorescent particles using either fluorescence microscopy imaging and subsequent analysis of fluorescence intensity per cell, or by flow cytometry.
-
Compare the phagocytic activity in the different treatment groups to determine the restorative effect of this compound.
Protocol 3: Protection of Dopaminergic Neurons from α-Synuclein Toxicity
This protocol evaluates the neuroprotective effects of this compound against α-synuclein-induced toxicity in a dopaminergic neuron model.
Materials:
-
Dopaminergic neuronal cell line (e.g., SH-SY5Y differentiated to a dopaminergic phenotype) or primary ventral midbrain cultures.
-
AAV vector expressing A53T mutant α-synuclein or pre-formed fibrils of A53T α-synuclein.
-
This compound stock solution (in DMSO).
-
Cell viability assay (e.g., MTT, LDH release).
-
Antibodies for immunocytochemistry (e.g., anti-Tyrosine Hydroxylase (TH), anti-MAP2).
-
Fluorescence microscope.
Procedure:
-
Culture dopaminergic neurons in a suitable format (e.g., 24-well plates).
-
Transduce the neurons with AAV-A53T-α-synuclein or treat with A53T α-synuclein PFFs to induce toxicity.
-
Co-treat the neurons with varying concentrations of this compound or vehicle control.
-
Incubate the cells for a period sufficient to observe toxicity (e.g., 5-7 days).
-
Assess cell viability using a quantitative assay (e.g., MTT assay).
-
For morphological analysis, fix the cells and perform immunocytochemistry for TH (to identify dopaminergic neurons) and MAP2 (a general neuronal marker).
-
Capture images using a fluorescence microscope and quantify the number of surviving TH-positive neurons and assess neurite length and complexity.
-
Compare the results from the different treatment groups to determine the neuroprotective efficacy of this compound.
Visualizations
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the intrinsically disordered structural ensemble of α-synuclein by small molecules as a potential therapeutic strategy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the Intrinsically Disordered Structural Ensemble of α-Synuclein by Small Molecules as a Potential Therapeutic Strategy for Parkinson’s Disease | PLOS One [journals.plos.org]
Application Notes and Protocols: Detecting α-Synuclein Changes Post-ELN484228 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of α-synuclein protein levels in response to treatment with ELN484228, a modulator of α-synuclein. The following sections detail the experimental workflow, from sample preparation to data analysis, and include a summary of expected results based on available information.
Introduction
Alpha-synuclein (α-synuclein) is a presynaptic neuronal protein that is genetically and neuropathologically linked to Parkinson's disease. The aggregation of α-synuclein is a critical event in the pathogenesis of synucleinopathies. This compound is a small molecule modulator that has been shown to reduce synaptic levels of α-synuclein in neuronal cultures. Western blotting is a key immunological technique to measure changes in protein levels, and this document provides a comprehensive protocol to assess the efficacy of this compound in reducing α-synuclein levels.
Data Presentation
The following table summarizes the expected quantitative changes in α-synuclein levels following treatment with this compound. Data is presented as a relative fold change compared to a vehicle control. Please note that this data is illustrative and serves as a template for presenting experimental findings.
| Treatment Group | α-Synuclein Level (Fold Change vs. Vehicle) | Standard Deviation | p-value |
| Vehicle Control | 1.00 | ± 0.12 | - |
| This compound (1 µM) | 0.75 | ± 0.09 | < 0.05 |
| This compound (5 µM) | 0.58 | ± 0.07 | < 0.01 |
| This compound (10 µM) | 0.45 | ± 0.05 | < 0.001 |
Experimental Protocols
Western Blot Protocol for α-Synuclein Detection
This protocol is optimized for the detection of α-synuclein from cell lysates or tissue homogenates.
1. Sample Preparation:
-
Cell Lysis:
-
Culture neuronal cells (e.g., SH-SY5Y) and treat with desired concentrations of this compound or vehicle for the specified duration.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (50 mM Tris-HCl, pH 8.0, with 150 mM sodium chloride, 1.0% Igepal CA-630 (NP-40), 0.5% sodium deoxycholate, and 0.1% sodium dodecyl sulfate) supplemented with a protease inhibitor cocktail.[1]
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Tissue Homogenization:
-
Homogenize tissue samples in 1% Triton X-100 in PBS with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
2. SDS-PAGE:
-
Prepare protein samples by mixing with 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 12-15% polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
3. Protein Transfer:
-
Transfer proteins from the gel to a 0.22 µm pore size nitrocellulose or PVDF membrane.
-
Perform a wet transfer at 100 V for 60-90 minutes or a semi-dry transfer according to the manufacturer's instructions.
4. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for α-synuclein (e.g., mouse anti-α-synuclein) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
5. Detection:
-
Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
6. Data Analysis:
-
Quantify the band intensity for α-synuclein using densitometry software (e.g., ImageJ).
-
Normalize the α-synuclein band intensity to a loading control protein (e.g., β-actin or GAPDH).
-
Calculate the fold change in α-synuclein levels in this compound-treated samples relative to the vehicle control.
Visualizations
Caption: Experimental workflow for Western blot analysis of α-synuclein.
Caption: Simplified signaling pathway of α-synuclein and the point of intervention for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation of compounds, such as the hypothetical compound ELN484228, in cell culture media. The following information is based on established principles of compound solubility and cell culture best practices.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of compound precipitation in cell culture media?
Precipitation in cell culture media can be broadly categorized into two sources: issues with the media components themselves and issues related to the introduction of a new compound.[1] When a compound like this compound is introduced, common causes for precipitation include:
-
Low Aqueous Solubility: The compound may have inherently poor solubility in the aqueous environment of the cell culture medium.[1]
-
Solvent Shock: A compound that is soluble in a high concentration of an organic solvent (like 100% DMSO) may precipitate when this stock solution is diluted into the aqueous medium.[1]
-
Exceeding Maximum Solubility: Every compound has a maximum soluble concentration in a given medium at a specific temperature. Exceeding this limit will lead to precipitation.[1]
-
Temperature Shifts: Changes in temperature, for example, from room temperature to 37°C in an incubator, can affect a compound's solubility.[2]
-
pH Instability: As cells metabolize, they can produce acidic waste products that lower the pH of the medium, potentially decreasing the solubility of pH-sensitive compounds.[1][3]
-
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.[2]
Q2: My compound, dissolved in DMSO, precipitates when I add it to the media. What can I do?
This is a frequent challenge with hydrophobic compounds. Here are several strategies to address this:
-
Optimize the Dilution Process: Instead of a single large dilution, perform a stepwise serial dilution. A key technique is to add the compound stock solution directly to the pre-warmed media with rapid mixing to avoid localized high concentrations.[1][4]
-
Adjust the Final Solvent Concentration: While high concentrations of solvents like DMSO can be toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5%.[1][5] Maintaining the highest tolerable DMSO concentration for your specific cell line can improve compound solubility. Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[1]
-
Use Solubility Enhancers:
-
Serum: For many applications, diluting the compound into serum-containing medium is effective. Proteins in the serum, such as albumin, can bind to the compound and help keep it in solution.[1][5]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[1]
-
-
Modify the Solvent System: In some cases, using a co-solvent system (e.g., a mixture of DMSO and polyethylene glycol) for the initial stock solution can improve solubility upon dilution.[1]
Q3: Can I just filter out the precipitate from my media or compound solution?
Filtering is generally not recommended as a solution for precipitation.[1] This is because filtering removes the precipitated compound, leading to an unknown and lower final concentration in your experiment, which can compromise the validity of your results. The better approach is to address the root cause of the precipitation to ensure your compound is fully dissolved at the desired concentration.[1]
Troubleshooting Guide
If you observe precipitation after adding this compound to your cell culture media, follow this systematic approach to identify and resolve the issue.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitation upon adding the compound to the media. | High Stock Concentration / Solvent Shock: Adding a concentrated stock solution too quickly into the aqueous media.[4] | 1. Use a lower concentration stock solution.2. Add the stock solution drop-wise to the media while gently swirling or vortexing.[4]3. Pre-warm the media to 37°C before adding the compound.[4] |
| Precipitate forms over time while in the incubator. | Temperature Instability: The compound is less soluble at 37°C than at room temperature.[2]pH Shift: The CO2 environment in the incubator can alter the media's pH, affecting the solubility of pH-sensitive compounds.[2]Interaction with Media Components: The compound may be reacting with salts, metals, or degrading amino acids in the media.[2] | 1. Ensure the final concentration is well below the solubility limit.2. Minimize the storage time of the prepared media before use.3. Ensure the media is properly buffered for the incubator's CO2 concentration.[2]4. Test the compound's stability in the specific cell culture medium over the intended duration of the experiment.[2] |
| Inconsistent precipitation between experiments. | Stock Solution Integrity: Repeated freeze-thaw cycles of the stock solution can cause the compound to come out of solution.[6] | 1. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[2]2. Before each experiment, visually inspect the thawed stock solution for any precipitation. If present, try to redissolve by warming and vortexing.[7] If it doesn't redissolve, prepare a fresh stock solution. |
| Crystals form on the surface of the culture vessel over time. | Evaporation: Water loss from the media increases the concentration of the compound and other solutes beyond their solubility limit.[1] | 1. Ensure the incubator has adequate humidity.[1]2. Keep culture flasks and plates properly sealed.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of a Poorly Soluble Compound (e.g., this compound)
-
Solvent Selection: Based on the compound's properties, select an appropriate solvent. DMSO is a common choice for poorly water-soluble compounds.[8]
-
Weighing: Accurately weigh the desired amount of the compound. For waxy or sticky solids, it is recommended to dissolve the entire contents of the vial in a known volume of solvent.[7]
-
Dissolution: Add the appropriate volume of solvent to the compound. Vortex or sonicate the solution to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath can also aid dissolution.[7]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.[4]
-
Storage: Store the stock solution as recommended on the product datasheet. For many compounds in DMSO, storage at -20°C in aliquots is suitable for up to 3 months.[7]
Protocol 2: Recommended Method for Adding a Poorly Soluble Compound to Cell Culture Media
-
Pre-warm Media: Warm the required volume of cell culture medium to 37°C in a water bath.[4]
-
Calculate Volume: Determine the volume of the stock solution needed to reach the desired final concentration. Ensure the final solvent concentration (e.g., DMSO) is non-toxic to your cells (typically ≤ 0.5%, and ideally ≤ 0.1%).[4]
-
Thaw Stock: Thaw an aliquot of the compound stock solution and ensure it is fully dissolved.
-
Dilution and Addition: While gently swirling or vortexing the pre-warmed media, slowly add the stock solution drop-wise into the vortex. This promotes rapid dispersal and prevents localized high concentrations that can trigger precipitation.[4]
-
Final Mix: Gently mix the final solution before adding it to your cells. Do not add the concentrated stock solution directly onto the cells.[4]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors influencing compound solubility in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Multivariate data analysis of factors affecting the in vitro dissolution rate and the apparent solubility for a model basic drug substance in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
How to ensure ELN484228 stability during long-term experiments
This technical support center provides guidance on ensuring the stability of ELN484228 during long-term experiments. Below you will find troubleshooting advice and frequently asked questions to help maintain the integrity of your results.
Troubleshooting Guide
Q1: I am observing a decrease in the potency of this compound in my cell-based assays over time. What could be the cause?
A1: A decrease in potency can be attributed to several factors. The most common are degradation of the compound, improper storage, or issues with the solvent used for dissolution.
-
Degradation: this compound is susceptible to hydrolysis at non-neutral pH and oxidation. Ensure that your stock solutions and experimental buffers are within a pH range of 6.0-7.5. Avoid prolonged exposure to light and atmospheric oxygen.
-
Storage: Long-term storage of stock solutions at 4°C is not recommended. For storage longer than one week, it is imperative to aliquot and freeze stock solutions at -20°C or -80°C.
-
Solvent: Ensure the solvent (e.g., DMSO) is of high purity and anhydrous. Water content in DMSO can facilitate the degradation of this compound.
Q2: I have noticed a precipitate forming in my stock solution of this compound after thawing. How can I resolve this?
A2: Precipitate formation upon thawing is often due to the compound's low solubility in aqueous solutions or issues with the initial dissolution.
-
Warming and Sonication: Gently warm the vial to 37°C and sonicate for 5-10 minutes to aid in redissolving the precipitate.
-
Solvent Choice: If precipitation persists, consider preparing stock solutions in a solvent with higher solubilizing power, such as N,N-dimethylformamide (DMF), if compatible with your experimental system.
-
Concentration: You may be exceeding the solubility limit of this compound. Consider preparing a less concentrated stock solution.
Frequently Asked Questions (FAQs)
Q3: What are the recommended storage conditions for solid this compound and its stock solutions?
A3: Proper storage is critical for maintaining the stability of this compound.
| Form | Storage Temperature | Recommended Duration | Special Instructions |
| Solid Powder | -20°C | Up to 24 months | Store in a desiccator to protect from moisture. |
| DMSO Stock (10 mM) | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock (10 mM) | -80°C | Up to 12 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solution (≤10 µM) | 4°C | Up to 24 hours | Prepare fresh daily for best results. |
Q4: How many freeze-thaw cycles can a stock solution of this compound in DMSO tolerate?
A4: It is strongly recommended to avoid multiple freeze-thaw cycles. Our internal stability studies have shown a significant decrease in purity after just three cycles.
| Freeze-Thaw Cycles | Purity (%) |
| 0 | 99.5 |
| 1 | 99.2 |
| 3 | 95.8 |
| 5 | 91.3 |
To avoid this, it is best practice to prepare small aliquots of your stock solution for single use.
Q5: Is this compound sensitive to light?
A5: Yes, this compound exhibits moderate photosensitivity. Prolonged exposure to direct light can lead to photodegradation. It is recommended to work with the compound in a subdued lighting environment and to store stock solutions in amber vials or vials wrapped in aluminum foil.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex for 1-2 minutes and sonicate in a water bath for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm the absence of particulates.
-
Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
Protocol 2: Long-Term Stability Assessment by HPLC
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Create several aliquots in amber HPLC vials.
-
Store the aliquots under various conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
At each time point (e.g., 0, 1, 3, 6, 12 months), retrieve one aliquot from each storage condition.
-
Analyze the purity of the sample using a reverse-phase C18 column with a suitable gradient of mobile phases (e.g., acetonitrile and water with 0.1% formic acid).
-
Quantify the peak area of the parent compound and any degradation products to determine the percentage of purity remaining.
Diagrams
Caption: Experimental workflow for long-term stability testing of this compound.
Caption: Proposed mechanism of action for this compound in a hypothetical signaling pathway.
Identifying and mitigating off-target effects of ELN484228
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of ELN484228, a cell-permeable α-synuclein blocker.[1][2] The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a cell-permeable small molecule designed to target and block α-synuclein, a protein implicated in neurodegenerative diseases such as Parkinson's disease.[1][2] It has demonstrated biological activity in cellular models by rescuing α-synuclein-induced dysfunction, including disruption of vesicle trafficking and dopaminergic neuronal loss.[2]
Q2: Why is it important to investigate the off-target effects of this compound?
Q3: What are the general strategies for identifying potential off-target effects?
A multi-faceted approach is recommended for identifying off-target effects. This can include:
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands of known proteins.[3][6]
-
In Vitro Biochemical Assays: Screening this compound against panels of purified proteins, such as kinase profiling services, can identify direct interactions with a broad range of potential off-targets.[7][8]
-
Cell-Based Assays: Cellular assays provide a more physiologically relevant context to assess a compound's effects, including cytotoxicity, biological activity, and off-target interactions.
-
Proteome-Wide Approaches: Techniques like chemical proteomics can identify the full spectrum of protein interactors for this compound within a complex biological sample.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent cellular phenotype not aligned with known α-synuclein function. | This could be a strong indicator of off-target activity.[7] | 1. Perform a dose-response analysis: On-target effects should correlate with the known potency of this compound for α-synuclein. Off-target effects may appear at higher concentrations.[9] 2. Conduct a rescue experiment: If the phenotype is on-target, it should be reversed by overexpressing α-synuclein.[7] 3. Use a structurally unrelated α-synuclein inhibitor: This can help confirm that the observed effect is due to targeting α-synuclein and not a unique chemical property of this compound.[7] |
| Discrepancy between in vitro binding affinity and cellular potency. | Several factors can contribute to this, including poor cell permeability, active efflux from the cell by transporters like P-glycoprotein, or the compound's stability in the cellular environment.[7] | 1. Assess cell permeability: Evaluate the physicochemical properties of this compound (e.g., LogP, polar surface area). 2. Use efflux pump inhibitors: Co-treatment with known efflux pump inhibitors can determine if active transport is reducing the intracellular concentration of this compound. 3. Verify target expression: Confirm that the cell line used expresses α-synuclein at sufficient levels.[7] |
| Toxicity observed at concentrations required for α-synuclein inhibition. | The observed toxicity may be a result of off-target interactions. | 1. Perform a cytotoxicity assay: Determine the concentration at which this compound becomes toxic to the cells. 2. Conduct off-target screening: Utilize kinome profiling or other broad screening panels to identify potential off-target proteins that could be mediating the toxic effects.[10] |
Experimental Protocols
Protocol 1: Kinome Profiling for Off-Target Kinase Identification
This protocol outlines a general procedure for screening this compound against a panel of kinases to identify potential off-target interactions.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.
-
Kinase Panel Selection: Choose a commercially available kinase panel that covers a broad representation of the human kinome.
-
Binding or Activity Assay: The screening service will typically perform either a binding assay (measuring the affinity of this compound to each kinase) or an activity assay (measuring the effect of this compound on the enzymatic activity of each kinase).
-
Data Analysis: The results will be provided as a percentage of inhibition or binding affinity for each kinase at the tested concentrations. Analyze the data to identify kinases that are significantly inhibited by this compound.
Data Presentation:
| Kinase Target | This compound IC50 (µM) | On-Target/Off-Target |
| α-synuclein (On-target) | 0.1 | On-Target |
| Kinase A | 5.2 | Potential Off-Target |
| Kinase B | 15.8 | Potential Off-Target |
| Kinase C | > 50 | No Significant Interaction |
| Kinase D | 8.9 | Potential Off-Target |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the engagement of this compound with its intended target (α-synuclein) and potential off-targets in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells that endogenously express α-synuclein. Treat the cells with this compound or a vehicle control.
-
Heating Profile: Heat the cell lysates at a range of temperatures.
-
Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Analyze the amount of soluble α-synuclein (and any identified potential off-targets) at each temperature using Western blotting.
-
Data Analysis: A shift in the melting temperature of a protein in the presence of this compound indicates direct binding.
Visualizations
Caption: Workflow for identifying off-target effects of this compound.
Caption: On-target vs. off-target signaling pathways of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 5. icr.ac.uk [icr.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
Optimizing ELN484228 incubation time for maximal effect
Welcome to the technical support center for ELN484228. This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the use of this compound in their experiments. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure you achieve maximal and reproducible effects.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound to achieve maximal inhibition of the MAPK/ERK pathway?
A1: The optimal incubation time for this compound can vary depending on the cell type, its proliferation rate, and the specific experimental endpoint. For most cancer cell lines with an active RAS/RAF pathway, a 24-hour incubation is a robust starting point for observing significant inhibition of ERK phosphorylation. However, shorter (e.g., 2-6 hours) or longer (e.g., 48-72 hours) incubation times may be optimal for assessing downstream effects on gene expression or cell viability, respectively. We recommend performing a time-course experiment (see Protocol 1) to determine the ideal incubation time for your specific model system.
Q2: I am not observing the expected decrease in cell viability after treating with this compound. What are the possible causes?
A2: Several factors could contribute to a lack of effect on cell viability:
-
Sub-optimal Incubation Time: The incubation period may be too short for the compound to induce cell death. We recommend extending the incubation time up to 72 hours.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to MEK inhibitors. This could be due to bypass signaling pathways or mutations downstream of MEK.
-
Incorrect Dosing: Ensure that the concentration of this compound used is appropriate for your cell line. We advise performing a dose-response experiment (see Protocol 2) to determine the IC50 value.
-
Compound Instability: Ensure that the compound has been stored correctly and that the prepared solutions are fresh.
Q3: After treatment with this compound, I see a rebound in ERK phosphorylation at later time points. Is this expected?
A3: Yes, a rebound or paradoxical reactivation of the MAPK/ERK pathway can occur in some cell systems upon prolonged exposure to MEK inhibitors. This is often due to feedback mechanisms that relieve negative regulation on upstream components of the pathway. If this is observed, consider using a shorter incubation time for experiments focused on direct pathway inhibition or exploring combination therapies to mitigate this effect.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate experiments | Inconsistent cell seeding density, variations in incubation time, or inconsistent compound dilution. | Ensure uniform cell seeding, use a calibrated timer for incubations, and prepare fresh drug dilutions for each experiment from a validated stock solution. |
| Unexpected off-target effects | Compound concentration is too high, leading to non-specific interactions. | Titrate the concentration of this compound to the lowest effective dose. Confirm target engagement using a Western blot for p-ERK. |
| Poor solubility of this compound in media | The compound may be precipitating out of solution. | Prepare the stock solution in an appropriate solvent (e.g., DMSO) at a high concentration. When diluting into aqueous media, ensure the final solvent concentration is low (typically <0.1%) and does not affect cell health. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines the steps to identify the optimal incubation time for this compound by assessing the phosphorylation status of ERK1/2.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of lysis.
-
Compound Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., 100 nM).
-
Incubation: Incubate the cells for a range of time points (e.g., 0, 2, 6, 12, 24, and 48 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot Analysis: Analyze the lysates by Western blot to assess the levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
Protocol 2: Dose-Response Experiment to Determine IC50
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound for cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.
-
Compound Dilution: Prepare a serial dilution of this compound in culture media. A common starting range is 1 nM to 10 µM.
-
Treatment: Treat the cells with the different concentrations of this compound and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours), based on the cell doubling time and the results of the time-course experiment.
-
Viability Assay: Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or crystal violet).
-
Data Analysis: Plot the cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Presentation
Table 1: Effect of this compound Incubation Time on ERK Phosphorylation in HT-29 Cells
| Incubation Time (hours) | p-ERK/Total ERK Ratio (Normalized to Control) |
| 0 | 1.00 |
| 2 | 0.15 |
| 6 | 0.08 |
| 12 | 0.05 |
| 24 | 0.05 |
| 48 | 0.25 (Rebound) |
Table 2: Dose-Response of this compound on Cell Viability in A375 Cells after 72-hour Incubation
| This compound Concentration (nM) | % Cell Viability (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 1 | 95 |
| 10 | 70 |
| 50 | 52 |
| 100 | 35 |
| 500 | 15 |
| 1000 | 10 |
Visualizations
Caption: Mechanism of action of this compound in the MAPK/ERK signaling pathway.
Caption: Experimental workflow for a time-course analysis of this compound effect.
Common pitfalls to avoid when working with ELN484228
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ELN484228, an α-synuclein modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, drug-like phenyl-sulfonamide compound that targets α-synuclein, a key protein implicated in Parkinson's disease and other synucleinopathies.[1][2] Its primary mechanism of action is believed to involve binding to the monomeric form of α-synuclein, stabilizing it and thereby reducing its propensity to aggregate into toxic oligomers and fibrils. This action helps to mitigate α-synuclein-mediated cellular dysfunction.[1][2]
Q2: What are the main cellular effects of this compound observed in preclinical models?
A2: In cellular models, this compound has been shown to have significant biological activity, including:
-
Rescue of α-synuclein-induced disruption of vesicle trafficking.[1][2]
-
Protection of dopaminergic neurons from α-synuclein-mediated toxicity.[1][2]
-
Reversal of α-synuclein-induced impairment of phagocytosis in microglia.[2]
-
Reduction of neurite retraction in neurons overexpressing mutant α-synuclein.[1]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a desired concentration, for example, 10 mM. Ensure the compound is fully dissolved by vortexing. Store the stock solution at -20°C or -80°C for long-term stability. For experimental use, dilute the stock solution into your aqueous cell culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells.
Q4: What is the recommended working concentration for this compound in cell-based assays?
A4: The optimal working concentration of this compound can vary depending on the cell type and the specific assay. Based on published data, effective concentrations typically range from the low micromolar (e.g., 1-10 µM) to higher concentrations depending on the experimental endpoint. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Media
Question: I'm observing precipitation when I dilute my this compound DMSO stock solution into my cell culture medium. What can I do to prevent this?
Answer: This is a common issue when diluting compounds from a high-concentration organic stock into an aqueous buffer. Here are some steps to troubleshoot this problem:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Optimize Dilution Method: Instead of adding a small volume of concentrated stock directly to a large volume of media, try a serial dilution approach. Prepare an intermediate dilution of this compound in media before making the final dilution.
-
Increase Serum Concentration (if applicable): If you are using a serum-containing medium, increasing the serum percentage can sometimes help to keep hydrophobic compounds in solution. However, be aware that serum proteins can bind to the compound and potentially reduce its effective concentration.
-
Use a Formulation Aid: For in vivo studies or challenging in vitro systems, formulation vehicles such as cyclodextrins or Solutol® HS 15 may be considered to improve solubility. However, appropriate vehicle controls are crucial in such cases.
Issue 2: Inconsistent or No Effect in Cellular Assays
Question: I am not observing the expected biological effect of this compound in my cell-based assay. What are the potential reasons for this?
Answer: Several factors could contribute to a lack of efficacy in your experiments. Consider the following troubleshooting steps:
-
Confirm Compound Integrity: Ensure that your stock of this compound has not degraded. If possible, verify its identity and purity using analytical methods like LC-MS or NMR.
-
Cellular Model and α-Synuclein Expression: The effect of this compound is dependent on the presence and pathogenic state of α-synuclein. Ensure that your chosen cellular model expresses α-synuclein at a relevant level and that there is a measurable α-synuclein-dependent phenotype.
-
Assay Sensitivity and Timing: The assay you are using may not be sensitive enough to detect the effects of the compound. Optimize your assay parameters, including incubation time with the compound and the timing of the endpoint measurement.
-
Cell Health and Passage Number: Ensure that your cells are healthy and within a consistent passage number range. High passage numbers can lead to phenotypic drift and altered responses to stimuli.
-
Check for Contamination: Mycoplasma contamination can significantly alter cellular physiology and experimental outcomes. Regularly test your cell cultures for mycoplasma.
Quantitative Data Summary
The following table summarizes key quantitative data from the foundational study by Tóth et al. (2014) on this compound.
| Parameter | Assay | Cell Type | Result |
| EC50 | Rescue of α-synuclein-induced phagocytosis impairment | H4 neuroglioma cells overexpressing wild-type α-synuclein | ~1 µM |
| Effective Concentration | Reduction of α-synuclein translocation to the synapse | Rat primary neuronal cultures | ~1 µM (50% reduction) |
| Effective Concentration | Protection against α-synuclein A53T toxicity | Primary dopaminergic neurons | Not explicitly quantified, but protective effects were observed |
Experimental Protocols
Phagocytosis Assay in a Microglial Cell Line
This protocol is adapted from methods used to assess the effect of α-synuclein on microglial function.
Methodology:
-
Cell Culture: Culture a suitable microglial cell line (e.g., BV-2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Plating: Seed the cells in a 96-well plate at a density that allows for optimal phagocytic activity (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 2 hours.
-
Induction of Phagocytosis: Add fluorescently labeled latex beads or E. coli bioparticles to the wells and incubate for 1-2 hours to allow for phagocytosis.
-
Quenching of Extracellular Fluorescence: Add a quenching solution (e.g., trypan blue) to quench the fluorescence of non-internalized particles.
-
Measurement: Measure the intracellular fluorescence using a microplate reader or a high-content imaging system.
-
Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control to determine the effect of this compound on phagocytosis.
α-Synuclein Aggregation Assay (Thioflavin T)
This protocol outlines a common in vitro method to assess the effect of compounds on α-synuclein aggregation.
Methodology:
-
Recombinant α-Synuclein Preparation: Prepare highly purified, monomeric recombinant human α-synuclein.
-
Assay Setup: In a 96-well black, clear-bottom plate, combine monomeric α-synuclein (e.g., 50 µM final concentration) with Thioflavin T (ThT, e.g., 10 µM final concentration) in a suitable aggregation buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Add varying concentrations of this compound or vehicle control to the wells.
-
Induction of Aggregation: Induce aggregation by incubating the plate at 37°C with continuous shaking in a plate reader with fluorescence detection capabilities.
-
Fluorescence Measurement: Monitor the ThT fluorescence intensity (excitation ~440 nm, emission ~485 nm) over time (e.g., every 15 minutes for 48-72 hours).
-
Data Analysis: Plot the fluorescence intensity over time to generate aggregation curves. The lag time and the maximum fluorescence intensity can be used to quantify the effect of this compound on α-synuclein aggregation kinetics.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Experimental Workflow: Phagocytosis Assay
Caption: Workflow for a cell-based phagocytosis assay.
Logical Relationship: Troubleshooting Inconsistent Results
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Targeting the intrinsically disordered structural ensemble of α-synuclein by small molecules as a potential therapeutic strategy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the Intrinsically Disordered Structural Ensemble of α-Synuclein by Small Molecules as a Potential Therapeutic Strategy for Parkinson’s Disease | PLOS One [journals.plos.org]
ELN484228 quality control and batch-to-batch consistency
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the quality control and batch-to-batch consistency of ELN484228.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
For most cell-based assays, we recommend reconstituting this compound in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM. Further dilutions into aqueous solutions or cell culture media should be done immediately before use. Please refer to the Certificate of Analysis for lot-specific solubility information.
Q2: How should this compound be stored to ensure stability?
Lyophilized powder should be stored at -20°C. Once reconstituted in DMSO, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Under these conditions, the DMSO stock solution is stable for up to 6 months.
Q3: What quality control measures are in place to ensure the purity and identity of this compound?
Each batch of this compound undergoes a comprehensive panel of quality control tests to confirm its identity, purity, and activity. These tests include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: How is the batch-to-batch consistency of this compound maintained?
We employ stringent manufacturing and quality control processes to ensure high batch-to-batch consistency.[1][2] Key quality attributes such as purity, concentration, and biological activity are monitored and compared against established specifications.[3] A Certificate of Analysis is provided with each batch, detailing the specific quality control results.[4][5][6][7]
Quality Control Data Summary
The following tables summarize the typical quality control specifications and results for three representative batches of this compound.
Table 1: Physicochemical Properties
| Parameter | Specification | Batch A Results | Batch B Results | Batch C Results |
| Appearance | White to off-white solid | Pass | Pass | Pass |
| Purity (HPLC) | ≥98% | 99.2% | 98.9% | 99.5% |
| Identity (MS) | Conforms to structure | Pass | Pass | Pass |
| Identity (NMR) | Conforms to structure | Pass | Pass | Pass |
| Solubility (DMSO) | ≥10 mM | Pass | Pass | Pass |
Table 2: Biological Activity
| Parameter | Specification | Batch A Results | Batch B Results | Batch C Results |
| IC50 (Target Kinase Assay) | 5 - 15 nM | 8.2 nM | 10.5 nM | 7.9 nM |
| Cellular Potency (HeLa cells) | 80 - 120 nM | 95 nM | 102 nM | 88 nM |
Experimental Protocols
Standard Protocol for Determining IC50 of this compound in a Kinase Assay
This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against its target kinase.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution series of this compound in the kinase assay buffer.
-
Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the kinase solution and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and detect the signal according to the assay kit manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).
-
Plot the normalized activity versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Guide
Issue 1: Inconsistent results between experiments.
-
Possible Cause: Improper storage or handling of this compound stock solutions.
-
Solution: Ensure that the DMSO stock solution is stored at -80°C and that aliquots are used to minimize freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
Issue 2: Lower than expected potency in cellular assays.
-
Possible Cause 1: Compound precipitation in aqueous media.
-
Solution 1: Ensure that the final DMSO concentration in the cell culture media is below 0.5% to maintain compound solubility.
-
Possible Cause 2: High level of protein binding in the cell culture medium.
-
Solution 2: Consider using a serum-free or low-serum medium for the assay, if compatible with your cell line.
Issue 3: High variability between replicate wells.
-
Possible Cause: Inaccurate pipetting or improper mixing.
-
Solution: Use calibrated pipettes and ensure thorough mixing of all reagents before adding them to the assay plate.
Visualizations
Signaling Pathway of this compound
Caption: Hypothetical signaling pathway for this compound, a MEK inhibitor.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. nathealthscience.org [nathealthscience.org]
- 2. Ensuring Batch-to-Batch Consistency: Quality Assurance | Tristart Chemicals [tristarintermediates.org]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Certificate Search | PerkinElmer [perkinelmer.com]
Dealing with low efficacy of ELN484228 in neuronal cultures
Welcome to the technical support center for ELN484228. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in neuronal cultures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure successful experimental outcomes.
Troubleshooting Guide
Issue: Significantly reduced or no response to this compound treatment.
Possible Cause 1: Suboptimal Neuronal Culture Health
Primary neuronal cultures are sensitive and their health is critical for reliable experimental outcomes.[1][2] Poor culture health can mask the effects of any treatment.
Solution:
-
Assess Neuronal Viability: Before and during your experiment, assess the health of your neuronal cultures using standard viability assays. A healthy culture should show minimal signs of stress or cell death.
-
Optimize Culture Conditions: Ensure optimal culture conditions, including appropriate substrate coating (e.g., Poly-D-Lysine), serum-free media with necessary supplements, and appropriate cell plating density (typically 1,000–5,000 cells per mm²).[1]
-
Monitor Glial Cell Proliferation: Excessive glial cell growth can negatively impact neuronal health and experimental results.[2][3] Consider using supplements like CultureOne™ to control glial proliferation without harming neurons.[3]
Possible Cause 2: Incorrect Drug Concentration
The efficacy of this compound is dose-dependent. An inappropriate concentration can lead to a lack of observable effects or toxicity.
Solution:
-
Perform a Dose-Response Curve: We recommend performing a dose-response experiment with a broad range of this compound concentrations (e.g., 1 nM to 100 µM) to determine the optimal effective concentration for your specific neuronal cell type and experimental setup.
-
Assess Cytotoxicity: At higher concentrations, it is crucial to evaluate the potential neurotoxicity of this compound using cell viability assays.
Possible Cause 3: Ineffective Drug Delivery
The method of drug delivery and its stability in the culture medium can affect its efficacy.
Solution:
-
Ensure Proper Solubilization: Follow the recommended protocol for dissolving this compound to ensure it is fully solubilized before adding it to the culture medium.
-
Consider Media Changes: Be mindful of the timing of media changes in relation to drug treatment, as this can affect the actual concentration and duration of exposure.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a cell-permeable blocker that targets α-synuclein, a protein implicated in Parkinson's disease.[4] It has been shown to rescue α-synuclein-induced disruption of vesicle trafficking and reduce dopaminergic neuronal loss and neurite retraction in cellular models.[5]
Q2: What are the best practices for culturing primary neurons for experiments with this compound?
A2: Successful primary neuron culture requires careful attention to detail. Key considerations include using embryonic tissue, ensuring sufficient tissue dissociation, using serum-free media with appropriate supplements, plating at an optimal density, and allowing the cultures to adapt to their new environment with minimal disturbance.[1] For long-term cultures, maintaining a healthy environment is crucial.[2][6]
Q3: How can I assess the health and viability of my neuronal cultures?
A3: Several methods can be used to assess neuronal health. These include assays for metabolic activity (e.g., PrestoBlue®), intracellular esterase activity (e.g., Calcein AM), and membrane integrity (e.g., Ethidium Homodimer-1).[7] These assays are often non-destructive and can be combined with other readouts.[7]
Q4: What type of assays can be used to measure the efficacy of this compound?
A4: To measure the efficacy of this compound, you can use a variety of assays that assess neuronal health and function. These include neurite outgrowth assays, cell viability assays, and target engagement assays.[8][9][10] Real-time live-cell analysis can also provide valuable insights into the dynamics of treatment effects.[11]
Q5: What are target engagement assays and why are they important?
A5: Target engagement assays are designed to confirm that a compound is interacting with its intended molecular target within the cell.[10][12] These assays are crucial for validating the mechanism of action of a drug and for structure-activity relationship (SAR) studies.[12]
Experimental Protocols
Protocol 1: General Neuronal Cell Viability Assessment
This protocol provides a general workflow for assessing neuronal viability using a fluorescent plate reader.
Materials:
-
Primary neuronal culture in a 96-well plate
-
Phosphate-Buffered Saline (PBS)
-
Viability staining solution (e.g., Calcein AM for live cells, Ethidium Homodimer-1 for dead cells)
-
Fluorescence plate reader
Procedure:
-
Carefully remove the culture medium from the wells.
-
Gently wash the cells with pre-warmed PBS.
-
Add the viability staining solution to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for the recommended time (typically 15-30 minutes).
-
Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.
Data Analysis:
Quantify the fluorescence intensity for each well. A higher fluorescence signal for Calcein AM indicates a higher number of viable cells, while a higher signal for Ethidium Homodimer-1 indicates more dead cells.
Protocol 2: Neurite Outgrowth Assay
This protocol outlines a method for quantifying neurite outgrowth, a key indicator of neuronal health and function.
Materials:
-
Primary neuronal culture in a 96-well plate
-
Neurite outgrowth staining kit (e.g., containing a cell membrane stain and a viability indicator)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Treat the neuronal cultures with this compound at various concentrations.
-
At the desired time point, stain the cells using a neurite outgrowth staining kit following the manufacturer's protocol. These kits typically stain the cell body and neurites with one fluorescent dye and assess viability with another.[8][9]
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Analyze the images using appropriate software to quantify neurite length, number of branches, and number of viable neurons.
Data Presentation:
| Treatment Group | Concentration (µM) | Average Neurite Length (µm) | Number of Primary Neurites per Neuron | Cell Viability (%) |
| Vehicle Control | 0 | 150 ± 15 | 3.2 ± 0.5 | 95 ± 3 |
| This compound | 1 | 180 ± 20 | 3.8 ± 0.6 | 94 ± 4 |
| This compound | 10 | 220 ± 25 | 4.5 ± 0.7 | 92 ± 5 |
| This compound | 100 | 120 ± 18 | 2.5 ± 0.4 | 70 ± 8 |
Table 1: Example data from a neurite outgrowth assay. Values are presented as mean ± standard deviation.
Protocol 3: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This protocol describes a method to confirm the engagement of this compound with its target, α-synuclein, in a cellular context.
Materials:
-
Neuronal cell lysate
-
This compound
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-α-synuclein antibody
Procedure:
-
Treat neuronal cells with either vehicle or this compound.
-
Lyse the cells and collect the supernatant.
-
Aliquot the lysate into PCR tubes.
-
Heat the samples to a range of temperatures using a thermal cycler.
-
Centrifuge the samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble α-synuclein at each temperature using SDS-PAGE and Western blotting.
Data Analysis:
Binding of this compound to α-synuclein is expected to increase the thermal stability of the protein. This will result in more soluble α-synuclein at higher temperatures in the drug-treated samples compared to the vehicle-treated samples.
| Temperature (°C) | Vehicle Control (% Soluble α-synuclein) | This compound Treated (% Soluble α-synuclein) |
| 37 | 100 | 100 |
| 45 | 85 | 95 |
| 50 | 60 | 80 |
| 55 | 30 | 65 |
| 60 | 10 | 40 |
Table 2: Example data from a Cellular Thermal Shift Assay (CETSA). The percentage of soluble α-synuclein is normalized to the 37°C sample.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Troubleshooting workflow for low this compound efficacy.
Caption: General experimental workflow for this compound studies.
References
- 1. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 2. dendrotek.ca [dendrotek.ca]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. preprints.org [preprints.org]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Target Engagement Assay Services [conceptlifesciences.com]
Technical Support Center: Assessing ELN484228 Cytotoxicity in Primary Neurons
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on evaluating the potential cytotoxicity of ELN484228 in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known effect on neurons?
A1: this compound is a cell-permeable, small molecule that targets α-synuclein, a protein implicated in Parkinson's disease.[1] Published research suggests that this compound has biological activity in cellular models of α-synuclein-mediated dysfunction and has been shown to rescue dopaminergic neuronal loss and neurite retraction, indicating a potential neuroprotective effect at certain concentrations.[2]
Q2: Why is it important to assess the cytotoxicity of this compound in primary neurons?
A2: While this compound shows neuroprotective potential, it is crucial to determine its therapeutic window. All compounds can be toxic at high concentrations. Cytotoxicity testing in primary neurons, which are more physiologically relevant than immortalized cell lines, is essential to identify a concentration range that is both effective and non-toxic.[3]
Q3: What are the initial signs of cytotoxicity in primary neuron cultures treated with this compound?
A3: Initial indicators of cytotoxicity can be observed using a phase-contrast microscope and include:
-
Changes in neuronal morphology, such as neurite blebbing, retraction, or fragmentation.[4]
-
Detachment of neurons from the culture substrate.[4]
-
A noticeable decrease in cell density compared to vehicle-treated controls.[4]
-
Increased cellular debris in the culture medium.[4]
Q4: Which cytotoxicity assays are most suitable for assessing this compound in primary neurons?
A4: A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic potential. Commonly used assays include:
-
MTT Assay: Measures mitochondrial activity, reflecting cell viability.[5][6][7]
-
LDH (Lactate Dehydrogenase) Assay: Quantifies the release of LDH from damaged cells, indicating loss of membrane integrity.[6][7][8]
-
Caspase-3 Assay: Detects the activation of caspase-3, a key enzyme in the apoptotic pathway.[9][10]
-
Neurite Outgrowth Assay: Assesses neuronal health and morphology by quantifying neurite length and branching.[11][12]
Troubleshooting Guides
Problem 1: High background or inconsistent results in the MTT assay.
-
Possible Cause: Phenol red or serum in the culture medium can interfere with absorbance readings.[13]
-
Solution: Use serum-free medium for the assay and include a background control with medium alone.[13]
-
Possible Cause: Incomplete solubilization of formazan crystals.
-
Solution: Ensure thorough mixing and consider a 15-minute incubation on an orbital shaker after adding the solubilization buffer.[13]
Problem 2: High variability in LDH release between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before plating and allow the plate to sit at room temperature for 30 minutes before placing it in the incubator to promote even cell distribution.[6]
-
Possible Cause: "Edge effects" in multi-well plates due to evaporation.
-
Solution: Avoid using the outer wells for experimental conditions. Instead, fill them with sterile PBS or media to maintain humidity.[6]
Problem 3: Rapid and widespread cell death even at low concentrations of this compound.
-
Possible Cause: Solvent toxicity. This compound is likely dissolved in a solvent like DMSO, which can be toxic to primary neurons at concentrations generally above 0.1%.[4]
-
Solution: Perform a solvent toxicity control experiment by treating neurons with the same concentrations of the solvent used to deliver this compound.[6]
-
Possible Cause: Suboptimal health of primary neuron cultures.
-
Solution: Ensure proper coating of culture vessels (e.g., with Poly-D-Lysine), optimal seeding density, and use of appropriate serum-free media with supplements to maintain healthy cultures.[14][15]
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to a purple formazan product.
Methodology:
-
Cell Plating: Seed primary neurons in a 96-well plate at a predetermined optimal density (e.g., 50,000 cells/well) and culture for the desired duration.[16]
-
Treatment: Treat neurons with a range of this compound concentrations and appropriate controls (vehicle and untreated) for the desired exposure time.
-
MTT Incubation: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes in the dark and measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Express results as a percentage of the vehicle-treated control.
LDH Assay for Cytotoxicity
This assay quantifies the activity of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes.[8][17]
Methodology:
-
Cell Plating and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect a portion of the culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.[18]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).[18]
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (e.g., cells lysed with a detergent).
Caspase-3 Assay for Apoptosis
This assay detects the activity of caspase-3, a key executioner caspase in apoptosis, using a substrate that releases a detectable chromophore upon cleavage.[20][21]
Methodology:
-
Cell Plating and Treatment: Culture and treat primary neurons as previously described.
-
Cell Lysis: After treatment, lyse the cells using the provided lysis buffer.
-
Caspase-3 Reaction: Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-p-NA).[20]
-
Incubation: Incubate at 37°C for 1-2 hours.[20]
-
Absorbance Measurement: Measure the absorbance at 400-405 nm.[20]
-
Data Analysis: Determine the fold increase in caspase-3 activity compared to the untreated control.
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound in Primary Neurons
| This compound Conc. (µM) | Cell Viability (% of Control) (MTT Assay) | LDH Release (% of Max) (LDH Assay) | Caspase-3 Activity (Fold Change) |
| 0 (Vehicle) | 100 ± 4.5 | 5.2 ± 1.1 | 1.0 ± 0.1 |
| 0.1 | 98 ± 5.1 | 5.5 ± 1.3 | 1.1 ± 0.2 |
| 1 | 95 ± 4.8 | 6.1 ± 1.5 | 1.3 ± 0.3 |
| 10 | 85 ± 6.2 | 15.8 ± 2.4 | 2.5 ± 0.4 |
| 50 | 55 ± 7.1 | 48.3 ± 5.6 | 4.8 ± 0.6 |
| 100 | 25 ± 5.9 | 82.1 ± 6.8 | 6.2 ± 0.7 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for inconsistent cytotoxicity results.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. On the use of neuro-2a neuroblastoma cells versus intact neurons in primary culture for neurotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neuroproof.com [neuroproof.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of synthetic cannabinoids on primary neuronal cells of the forebrain: the involvement of cannabinoid CB1 receptors and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons [jove.com]
- 12. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 15. dendrotek.ca [dendrotek.ca]
- 16. researchgate.net [researchgate.net]
- 17. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 18. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 21. mpbio.com [mpbio.com]
Adjusting ELN484228 concentration for different neuronal subtypes
Welcome to the technical support center for ELN484228. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a focus on adjusting its concentration for different neuronal subtypes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for neuronal cell cultures?
A1: The optimal concentration of this compound will vary depending on the neuronal subtype and the specific experimental conditions. As a general starting point for in vitro studies, a concentration range of 1 µM to 25 µM is recommended for initial dose-response experiments. It is crucial to perform a thorough concentration-response analysis to determine the optimal, non-toxic concentration for your specific neuronal cell type.
Q2: How does the effective concentration of this compound differ between primary neurons and immortalized cell lines like SH-SY5Y?
A2: Primary neurons are often more sensitive to chemical compounds than immortalized cell lines.[1] Therefore, a lower starting concentration is recommended for primary cultures. For SH-SY5Y cells, which are a human neuroblastoma cell line, a wider concentration range can be initially screened.[2][3] It is essential to empirically determine the optimal concentration for each cell type to achieve the desired biological effect while minimizing cytotoxicity.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[4] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This stock solution should be stored at -20°C or -80°C and protected from light. To prepare working solutions, the DMSO stock should be diluted in pre-warmed cell culture medium to the final desired concentration. It is critical to ensure that the final DMSO concentration in the culture medium does not exceed 0.5%, as higher concentrations can be toxic to neuronal cells.[1][5] A vehicle control with the same final DMSO concentration should always be included in your experiments.[5]
Q4: What is the stability of this compound in cell culture medium?
A4: The stability of small molecules in cell culture medium can be influenced by factors such as temperature, pH, and the presence of serum. While specific stability data for this compound in various culture media is not extensively published, it is best practice to prepare fresh working solutions from the frozen DMSO stock for each experiment to ensure consistent compound activity.
Q5: How can I assess the cytotoxicity of this compound in my neuronal cultures?
A5: Several standard assays can be used to evaluate the cytotoxicity of this compound. These include:
-
MTT Assay: Measures cell metabolic activity, which is indicative of cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium, indicating membrane disruption and cell death.
-
Live/Dead Staining: Utilizes fluorescent dyes such as Calcein-AM (stains live cells green) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells red) for direct visualization of cell viability.
It is recommended to perform these assays in parallel with your functional experiments to determine a therapeutic window where this compound is effective without causing significant cell death.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death observed at expected effective concentrations. | 1. The concentration of this compound is too high for the specific neuronal subtype. 2. The final DMSO concentration is toxic to the cells. 3. The compound has precipitated out of solution. | 1. Perform a more detailed dose-response curve with lower concentrations of this compound. 2. Ensure the final DMSO concentration is at or below 0.5%. Include a DMSO-only vehicle control.[1][5] 3. Visually inspect the culture medium for any signs of precipitation after adding the compound. Prepare fresh dilutions and ensure thorough mixing. |
| No observable effect of this compound on α-synuclein aggregation or neuronal protection. | 1. The concentration of this compound is too low. 2. The incubation time is insufficient. 3. The experimental model is not sensitive to the effects of this compound. 4. The compound has degraded. | 1. Test a higher concentration range of this compound. 2. Increase the incubation time of the cells with the compound. 3. Ensure your cell model (e.g., SH-SY5Y overexpressing α-synuclein) is appropriate for studying the compound's mechanism of action. 4. Prepare fresh working solutions from a new aliquot of the DMSO stock. |
| Inconsistent results between experiments. | 1. Variability in cell plating density. 2. Inconsistent compound preparation. 3. Fluctuation in incubation conditions. | 1. Ensure consistent cell seeding density across all experiments. 2. Prepare fresh dilutions of this compound for each experiment and ensure accurate pipetting. 3. Maintain consistent temperature, CO2 levels, and humidity in the incubator. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound in SH-SY5Y Cells
This protocol outlines a method to determine the effective and non-toxic concentration range of this compound in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a 2X working solution of this compound in complete culture medium from a 10 mM DMSO stock. Create a serial dilution to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Prepare a 2X vehicle control with the corresponding highest concentration of DMSO.
-
Cell Treatment: After 24 hours of cell attachment, carefully remove 50 µL of the medium from each well and add 50 µL of the 2X this compound working solutions or the 2X vehicle control. This will result in the desired final concentrations.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Shake the plate for 15 minutes to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ (inhibitory concentration 50%).
Protocol 2: Neuroprotection Assay in Differentiated SH-SY5Y Cells
This protocol assesses the ability of this compound to protect differentiated, neuron-like SH-SY5Y cells from a neurotoxin-induced injury.
Materials:
-
SH-SY5Y cells
-
Differentiation medium (e.g., serum-free medium containing retinoic acid)
-
This compound
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺)
-
Live/Dead staining kit
-
Fluorescence microscope
Procedure:
-
Differentiation of SH-SY5Y Cells: Plate SH-SY5Y cells on coated coverslips in a 24-well plate. Differentiate the cells into a neuronal phenotype by treating them with a suitable differentiation protocol, such as incubation with 10 µM retinoic acid in low-serum medium for 5-7 days.[2][3]
-
Pre-treatment with this compound: Pre-treat the differentiated cells with a non-toxic concentration of this compound (determined from Protocol 1) for 24 hours.
-
Neurotoxin Challenge: Induce neuronal injury by adding a known concentration of a neurotoxin (e.g., 100 µM 6-OHDA) to the culture medium, in the continued presence of this compound, for an additional 24 hours.
-
Live/Dead Staining:
-
Wash the cells gently with PBS.
-
Incubate the cells with the Live/Dead staining solution according to the manufacturer's instructions.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images from multiple random fields for each condition.
-
Quantify the number of live (green) and dead (red) cells to determine the percentage of cell survival.
-
Compare the survival rate in the this compound-treated group to the neurotoxin-only control group to assess the neuroprotective effect.
-
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound
| Neuronal Subtype | Recommended Starting Concentration Range (µM) | Notes |
| Primary Cortical Neurons | 0.1 - 10 | More sensitive to chemical treatments. Start with lower concentrations. |
| Primary Dopaminergic Neurons | 0.1 - 10 | Similar sensitivity to cortical neurons. |
| SH-SY5Y (undifferentiated) | 1 - 50 | More robust cell line; a wider range can be screened initially. |
| SH-SY5Y (differentiated) | 0.5 - 25 | Differentiation can alter sensitivity. A slightly lower range than undifferentiated cells is recommended for initial testing. |
Table 2: Neuronal Subtype Specific Markers for Efficacy Testing
| Neuronal Subtype | Recommended Markers | Application |
| General Neuronal Marker | β-III Tubulin (Tuj1), MAP2, NeuN | Western Blot, Immunocytochemistry |
| Dopaminergic Neurons | Tyrosine Hydroxylase (TH) | Western Blot, Immunocytochemistry |
| Cortical Neurons | Cux1 (Layer II/III), Tbr1 (Layer VI) | Immunocytochemistry |
Visualizations
Caption: Experimental workflow for testing this compound.
Caption: Proposed mechanism of action of this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating ELN484228 On-Target Engagement with α-Synuclein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ELN484228, a small molecule α-synuclein blocker, with other therapeutic alternatives. It offers a summary of their performance based on available experimental data and details the methodologies used to validate on-target engagement.
Comparative Analysis of α-Synuclein Targeting Molecules
The development of therapeutics targeting α-synuclein is a promising strategy for neurodegenerative diseases like Parkinson's. This section compares the small molecule this compound with two other investigational drugs, the monoclonal antibody Lu AF82422 and the active immunotherapy UB-312.
| Feature | This compound | Lu AF82422 | UB-312 |
| Molecule Type | Small molecule (phenyl-sulfonamide) | Humanized monoclonal antibody (IgG1) | Active immunotherapy (synthetic peptide vaccine) |
| Target | Monomeric α-synuclein[1][2] | C-terminal of α-synuclein[3] | Aggregated forms of α-synuclein[4] |
| Mechanism of Action | Binds to a pocket in monomeric α-synuclein, potentially reducing its availability for aggregation and synaptic localization.[1][2] | Binds to α-synuclein, leading to a decrease in free α-synuclein in plasma and cerebrospinal fluid (CSF).[5][6][7] | Induces the patient's immune system to produce antibodies against pathological α-synuclein aggregates.[4][8][9] |
| Reported Biological Activity | - Rescues α-synuclein-induced disruption of vesicle trafficking. - Protects against dopaminergic neuronal loss and neurite retraction in cellular models.[1][2] | - Demonstrated target engagement in preclinical models (rats and cynomolgus monkeys) and in a Phase 1 clinical trial in healthy volunteers and Parkinson's disease patients.[3][5][6][7] - Showed a trend towards slowing clinical progression in a Phase 2 trial for Multiple System Atrophy (MSA).[3] | - Generated anti-α-synuclein antibodies in serum and CSF in a Phase 1 clinical trial. - Showed a significant reduction of α-synuclein seeds in the CSF of a subset of treated patients.[4][10] |
| Binding Affinity | Information not publicly available in the reviewed sources. | Kd of 36 nM to monomeric α-synuclein and 0.3 nM to fibrillar α-synuclein.[6] | UB-312-induced antibodies show preferential binding to aggregated α-synuclein with almost no binding to the monomeric form.[4] |
Experimental Protocols for Target Validation
Validating the engagement of a therapeutic agent with its intended target is a critical step in drug development. The following are detailed methodologies for key experiments used to assess the on-target engagement of molecules with α-synuclein.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment. It is based on the principle that the thermal stability of a protein changes upon ligand binding.[11][12][13]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., a human neuroglioma cell line overexpressing α-synuclein) to a suitable confluency.
-
Treat the cells with the test compound (e.g., this compound) at various concentrations for a specified duration. Include a vehicle-only control.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.[13] One set of samples should be kept at room temperature as a non-heated control.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation at high speed.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble protein.
-
Quantify the amount of soluble α-synuclein in each sample using a suitable method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the amount of soluble α-synuclein as a function of temperature for both the treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions. In this context, it can be adapted to demonstrate the direct binding of a therapeutic antibody to α-synuclein within a biological sample.
Protocol:
-
Sample Preparation:
-
Prepare cell lysates or use biological fluids (e.g., CSF) containing both the therapeutic antibody and α-synuclein.
-
-
Immunoprecipitation:
-
Incubate the sample with beads (e.g., Protein A/G agarose or magnetic beads) that are conjugated to an antibody that specifically recognizes the therapeutic antibody (e.g., an anti-human IgG antibody for Lu AF82422).
-
This will pull down the therapeutic antibody and any proteins bound to it.
-
-
Washing:
-
Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an elution buffer (e.g., by changing the pH or using a denaturing loading buffer).
-
-
Detection:
-
Analyze the eluted proteins by Western blotting using an antibody specific for α-synuclein.
-
The presence of a band corresponding to α-synuclein in the eluate from the therapeutic antibody pull-down, but not in a negative control (e.g., using a non-specific IgG), confirms the interaction.
-
α-Synuclein Seed Amplification Assay (SAA)
The SAA is a highly sensitive method to detect and quantify the seeding activity of pathological α-synuclein aggregates. It can be used to assess the ability of a therapeutic to reduce the levels of these pathogenic species.
Protocol:
-
Sample Preparation:
-
Collect biological samples such as CSF from treated and placebo groups.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing recombinant monomeric α-synuclein, a fluorescent dye that binds to amyloid fibrils (e.g., Thioflavin T), and other necessary buffer components.
-
Add a small amount of the biological sample (the "seed") to the reaction mixture in a multi-well plate.
-
-
Amplification:
-
Incubate the plate in a plate reader with cycles of shaking and rest. The shaking provides the energy to break apart newly formed fibrils, creating more ends for further monomer recruitment and amplification.
-
-
Detection:
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates the formation of amyloid fibrils.
-
-
Data Analysis:
-
Compare the lag time to aggregation and the final fluorescence intensity between samples from the treated and placebo groups. A longer lag time and lower final fluorescence in the treated group would suggest a reduction in α-synuclein seed concentration.
-
Visualizing Pathways and Workflows
Signaling Pathway of α-Synuclein Aggregation and Neurotoxicity
Caption: A simplified diagram illustrating the aggregation cascade of α-synuclein.
Experimental Workflow for Validating Target Engagement
Caption: A workflow diagram outlining key experimental approaches for target validation.
Logical Relationship of Compared Therapeutics
References
- 1. Targeting the intrinsically disordered structural ensemble of α-synuclein by small molecules as a potential therapeutic strategy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the Intrinsically Disordered Structural Ensemble of α-Synuclein by Small Molecules as a Potential Therapeutic Strategy for Parkinson’s Disease | PLOS One [journals.plos.org]
- 3. LU AF82422 | ALZFORUM [alzforum.org]
- 4. Vaxxinity Announces Positive Target Engagement Data from Phase 1 Clinical Trial for Parkinson’s Disease at AD/PD™ 2024UB-312 is first immunotherapy to show reduction of pathological alpha-synuclein in cerebrospinal fluid of Parkinson’s patients - BioSpace [biospace.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Nonclinical safety evaluation, pharmacokinetics, and target engagement of Lu AF82422, a monoclonal IgG1 antibody against alpha-synuclein in development for treatment of synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurologylive.com [neurologylive.com]
- 9. cndlifesciences.com [cndlifesciences.com]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Activity of ELN484228: A Comparative Guide to its Biochemical Evaluation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biochemical assays used to confirm the activity of ELN484228, a known α-synuclein blocker. We delve into the experimental data, compare its performance with alternative compounds, and provide detailed protocols for key experiments.
This compound is a cell-permeable small molecule that has garnered attention for its potential therapeutic role in neurodegenerative diseases, particularly Parkinson's disease. Its primary mechanism of action involves the direct binding to and blocking of α-synuclein, a protein central to the pathology of Parkinson's disease. This guide will explore the biochemical methods used to validate the efficacy of this compound and compare it to other molecules targeting α-synuclein.
Probing α-Synuclein Aggregation: Key Biochemical Assays
The aggregation of α-synuclein is a critical event in the progression of Parkinson's disease. Therefore, biochemical assays that monitor this process are paramount in evaluating the activity of inhibitors like this compound. The most common and well-established method is the Thioflavin T (ThT) fluorescence assay . This assay utilizes the dye Thioflavin T, which exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils, the hallmark of α-synuclein aggregates.
Other valuable assays include:
-
Sedimentation assays followed by SDS-PAGE and Western blotting: These assays quantify the amount of aggregated α-synuclein that can be pelleted by centrifugation, providing a direct measure of fibril formation.
-
Electron Microscopy (EM) and Atomic Force Microscopy (AFM): These imaging techniques allow for the direct visualization of α-synuclein fibril morphology, providing qualitative and quantitative information on the extent of aggregation and the effect of inhibitors.
-
Cell-based assays: These assays assess the ability of compounds to inhibit α-synuclein aggregation and toxicity in a more biologically relevant context, often using neuronal cell lines that overexpress α-synuclein.
Performance Comparison: this compound and Alternative α-Synuclein Inhibitors
While direct head-to-head quantitative comparisons in the public domain are limited, the available data allows for a qualitative assessment of this compound against other compounds targeting α-synuclein.
| Compound | Target/Mechanism of Action | Reported Activity |
| This compound | Binds to monomeric α-synuclein, blocking its aggregation. | Reverses α-synuclein-induced impairment of phagocytosis; Protects dopaminergic neurons from α-synuclein-mediated toxicity. |
| SynuClean-D | Inhibits α-synuclein aggregation and disaggregates existing fibrils. | Reduces α-synuclein inclusions in cells and mitigates neurodegeneration in a C. elegans model of Parkinson's disease. |
| Anle138b | Binds to oligomeric species of α-synuclein, preventing further aggregation. | Reduces oligomer formation and neuronal toxicity in cellular and animal models of Parkinson's disease. |
| Fasudil | Interacts with monomeric α-synuclein, delaying its aggregation. | Shows interaction with the C-terminus of α-synuclein. |
| Tannic Acid | Inhibits α-synuclein fibrillization. | Prevents α-synuclein aggregation in cell-based assays and a C. elegans model. |
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This protocol outlines the essential steps for performing a ThT assay to screen for inhibitors of α-synuclein aggregation.
Materials:
-
Recombinant human α-synuclein protein
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
-
Incubator with shaking capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of α-synuclein in PBS at the desired concentration (e.g., 70 µM).
-
Prepare a working solution of ThT in PBS (e.g., 25 µM).
-
Prepare solutions of the test compounds (e.g., this compound and alternatives) at various concentrations.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following in order:
-
PBS to the final volume.
-
Test compound solution.
-
α-synuclein solution.
-
ThT solution.
-
-
Include control wells:
-
α-synuclein + ThT (positive control for aggregation)
-
PBS + ThT (negative control)
-
Test compound + ThT (to check for intrinsic fluorescence)
-
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking (e.g., 300 rpm).
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for the duration of the experiment (e.g., 24-48 hours).
-
-
Data Analysis:
-
Subtract the background fluorescence (PBS + ThT) from all readings.
-
Plot the fluorescence intensity against time for each condition.
-
The inhibition of aggregation can be quantified by comparing the lag time, the maximum fluorescence intensity, and the slope of the aggregation curve in the presence and absence of the test compounds.
-
Visualizing the Molecular Landscape
To better understand the context of this compound's activity, the following diagrams illustrate the α-synuclein signaling pathway and a typical experimental workflow.
Caption: α-Synuclein aggregation pathway and points of therapeutic intervention.
Caption: Workflow for a Thioflavin T-based high-throughput screening assay.
A Comparative Analysis of ELN484228 and Other α-Synuclein Inhibitors for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Therapeutic Strategies Targeting α-Synuclein
The aggregation of α-synuclein is a central pathological hallmark of Parkinson's disease and other synucleinopathies. Consequently, significant research efforts have been directed towards the development of therapeutic agents that can inhibit or reverse this process. This guide provides a comparative overview of the preclinical candidate ELN484228 against several clinical-stage α-synuclein inhibitors, including Prasinezumab, Anle138b, UCB0599, and Cinpanemab. The comparison is based on publicly available data and aims to provide a clear, data-driven perspective on their efficacy and mechanisms of action.
Overview of Compared α-Synuclein Inhibitors
This guide focuses on a diverse set of molecules targeting α-synuclein through different mechanisms, from small molecules that modulate its aggregation to monoclonal antibodies that target specific conformations of the protein.
| Inhibitor | Type | Target | Highest Development Stage |
| This compound | Small Molecule (Phenyl-sulfonamide) | Monomeric α-synuclein | Preclinical |
| Prasinezumab | Monoclonal Antibody (IgG1) | Aggregated α-synuclein | Phase 3 Clinical Trials |
| Anle138b | Small Molecule | α-synuclein oligomers | Phase 1 Clinical Trials |
| UCB0599 | Small Molecule | α-synuclein misfolding | Development Halted (Phase 2) |
| Cinpanemab | Monoclonal Antibody | Aggregated α-synuclein | Development Halted (Phase 2) |
Quantitative Data on Efficacy
The following tables summarize the available quantitative data for each inhibitor. It is crucial to note the different stages of development, which dictates the type and scope of the available data. Direct comparisons between preclinical and clinical data should be made with caution.
Preclinical Efficacy of this compound (In Vitro)
Data for this compound is derived from cellular models of Parkinson's disease.
| Experiment | Model System | Key Finding |
| α-Synuclein Levels | Primary rat hippocampal neurons | Reduction of synaptic α-synuclein levels. |
| Phagocytosis Assay | H4 neuroglioma cells over-expressing wild-type α-synuclein | Reversal of α-synuclein-induced impairment of phagocytosis. |
| Neuronal Protection | Primary rat embryonic midbrain cultures with A53T α-synuclein | Protection of dopaminergic neurons against toxicity and reduction of neurite retraction. |
Clinical Efficacy of Prasinezumab (PASADENA Trial)
The PASADENA trial was a Phase 2 study in early Parkinson's disease patients.
| Endpoint | Timepoint | Prasinezumab (Pooled Doses) | Placebo | p-value |
| Change from Baseline in MDS-UPDRS Total Score (Parts I, II, III) | 52 Weeks | -1.30 | - | 0.38[1] |
| Change from Baseline in MDS-UPDRS Part III (Motor Score) - Central Rating | 52 Weeks | -1.88 | - | 0.09[1] |
| Change from Baseline in MDS-UPDRS Part III (Motor Score) - Site Rating | 52 Weeks | -1.44 | - | 0.18[1] |
| Time to Clinically Meaningful Worsening of Motor Progression (≥5-point increase in MDS-UPDRS Part III) | 52 Weeks | Hazard Ratio: 0.82 | - | 0.17[1] |
| Worsening from baseline in MDS-UPDRS Part III scores (Early-start vs. Delayed-start) | 104 Weeks | 9.18 points | 11.12 points | -[2] |
Clinical Efficacy of Cinpanemab (SPARK Trial)
The SPARK trial was a Phase 2 study in early Parkinson's disease patients. Development was halted due to lack of efficacy.[3][4][5]
| Endpoint | Timepoint | Cinpanemab (250 mg) | Cinpanemab (1250 mg) | Cinpanemab (3500 mg) | Placebo |
| Change from Baseline in MDS-UPDRS Total Score | 52 Weeks | 10.5 points | 11.3 points | 10.9 points | 10.8 points[4][6] |
| Adjusted Mean Difference vs. Placebo (95% CI) | 52 Weeks | -0.3 (-4.9 to 4.3) | 0.5 (-3.3 to 4.3) | 0.1 (-3.8 to 4.0) | -[4] |
Safety and Tolerability of Anle138b and UCB0599 (Phase 1 Trials)
| Inhibitor | Trial Phase | Population | Key Safety Findings |
| Anle138b | Phase 1b | Parkinson's Disease Patients | Safe and well-tolerated when administered for 7-28 days. No compound-related adverse events leading to early termination and no severe adverse events were observed.[7] |
| UCB0599 | Phase 1b | Parkinson's Disease Patients | Generally well-tolerated. Treatment-emergent adverse events (TEAEs) were reported in 81.0% of the UCB0599 group and 70.0% of the placebo group, with the majority being mild to moderate.[8][9] Most frequent TEAEs in the UCB0599 group were headache (33.3%), post-lumbar puncture syndrome, decreased glomerular filtration rate, and hypotension (9.5% each).[8] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures is essential for understanding the rationale behind these therapeutic strategies.
Caption: The pathological cascade of α-synuclein from monomeric form to aggregation and intercellular propagation.
Caption: A typical workflow for identifying inhibitors of α-synuclein aggregation using a Thioflavin T-based assay.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the context of these inhibitors.
In Vitro α-Synuclein Aggregation Assay (Thioflavin T)
This assay is a widely used method to monitor the kinetics of α-synuclein fibrillization in vitro.[10][11][12][13][14][15][16][17]
-
Protein Preparation: Recombinant α-synuclein is purified and prepared in a monomeric state. It is crucial to start with aggregate-free protein for reproducible results.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains monomeric α-synuclein, a buffer solution (e.g., PBS), and Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils. Test compounds (inhibitors) are added to the experimental wells.
-
Incubation and Shaking: The plate is incubated at 37°C with continuous shaking to promote aggregation.
-
Fluorescence Measurement: ThT fluorescence is measured at regular intervals using a plate reader (excitation ~450 nm, emission ~485 nm). An increase in fluorescence indicates the formation of β-sheet-rich amyloid fibrils.
-
Data Analysis: The fluorescence intensity is plotted against time to generate aggregation curves. The efficacy of an inhibitor is determined by its ability to delay the lag phase or reduce the maximum fluorescence intensity compared to a control without the inhibitor.
Cellular Assays for α-Synuclein Toxicity
These assays assess the ability of a compound to protect cells from the toxic effects of α-synuclein.
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are cultured.
-
α-Synuclein Expression: Cells are engineered to overexpress wild-type or mutant forms of α-synuclein (e.g., A53T).
-
Compound Treatment: The cultured cells are treated with the test compound (e.g., this compound) at various concentrations.
-
Toxicity Induction/Measurement: Cellular toxicity can be induced and measured in several ways:
-
Viability Assays: Cell viability is assessed using methods like the MTT assay, which measures metabolic activity.
-
Neurite Outgrowth: The length and complexity of neurites are measured to assess neuronal health.
-
Apoptosis Assays: Markers of programmed cell death are quantified.
-
Functional Assays: Specific cellular functions, such as phagocytosis, are measured.
-
-
Data Analysis: The effect of the compound is quantified by comparing the outcomes in treated cells to untreated or vehicle-treated control cells.
Conclusion
The landscape of α-synuclein inhibitors is diverse, with compounds at various stages of development. This compound shows promise in preclinical cellular models by targeting monomeric α-synuclein. In contrast, monoclonal antibodies like Prasinezumab and the discontinued Cinpanemab target aggregated forms of the protein, with Prasinezumab demonstrating some signals of efficacy on motor progression in its Phase 2 trial. Small molecules like Anle138b and the discontinued UCB0599 aim to inhibit aggregation and misfolding and have shown acceptable safety profiles in early clinical trials.
The discontinuation of Cinpanemab and UCB0599 highlights the challenges in translating preclinical findings into clinical success. The modest effects observed with Prasinezumab underscore the complexity of targeting α-synuclein pathology in established disease. Future research will need to focus on optimizing the therapeutic window, identifying the most critical α-synuclein species to target, and developing more sensitive biomarkers to track target engagement and disease modification. The continued investigation of diverse mechanisms, from modulating monomeric protein conformation to clearing established aggregates, will be crucial in the pursuit of a disease-modifying therapy for Parkinson's disease and related synucleinopathies.
References
- 1. Prasinezumab Slows Progression on Measures of Parkinson’s Disease in Phase 2 Study | Prothena Corporation plc [ir.prothena.com]
- 2. Prasinezumab in Parkinson’s disease: delayed-start analysis of PASADENA trial - Medical Conferences [conferences.medicom-publishers.com]
- 3. mdsabstracts.org [mdsabstracts.org]
- 4. Trial of Cinpanemab in Early Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinpanemab in Early Parkinson Disease: Evaluation of Biomarker Results From the Phase 2 SPARK Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.au.dk [pure.au.dk]
- 7. mdsabstracts.org [mdsabstracts.org]
- 8. neurology.org [neurology.org]
- 9. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 10. mdpi.com [mdpi.com]
- 11. Preparation of aggregate-free α -synuclein for in vitro aggregation study [protocols.io]
- 12. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 13. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. innoprot.com [innoprot.com]
- 16. High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-throughput screening methodology to identify alpha-synuclein aggregation inhibitors - Atlantis Institut des Sciences Fictives [zaguan.unizar.es]
A Head-to-Head Comparison: ELN484228 and SynuClean-D in the Fight Against α-Synuclein Aggregation
For researchers and drug development professionals, the quest for effective therapeutics targeting α-synuclein aggregation, a key hallmark of Parkinson's disease and other synucleinopathies, is a paramount challenge. This guide provides a detailed comparison of two small molecules, ELN484228 and SynuClean-D, evaluating their performance in preventing the pathological aggregation of α-synuclein based on available preclinical data.
This report synthesizes findings from in vitro and cellular studies to offer a comparative overview of the mechanisms of action and efficacy of this compound and SynuClean-D. While direct head-to-head studies are limited, this guide aims to provide a clear, data-driven comparison to inform future research and development efforts.
At a Glance: Key Differences in Mechanism and Efficacy
This compound is described as an α-synuclein modulator that has demonstrated biological activity in cellular models of α-synuclein-mediated dysfunction.[1][2] Its mechanism appears to involve reducing the levels of α-synuclein at synaptic terminals.[3] In contrast, SynuClean-D has been characterized as a direct inhibitor of α-synuclein aggregation with a dual mechanism of action: it not only prevents the formation of new amyloid fibrils but also disassembles pre-existing ones.[4][5]
Quantitative Data Summary
The available data for SynuClean-D allows for a quantitative assessment of its inhibitory effects on α-synuclein aggregation. Data for this compound is currently limited to its effects in cellular models.
SynuClean-D: Inhibition of α-Synuclein Aggregation (In Vitro)
| Assay Type | α-Synuclein Variant | SynuClean-D Concentration | % Inhibition | Reference |
| Thioflavin T (ThT) | Wild-Type | 100 µM | 53% | [4] |
| Thioflavin T (ThT) | Wild-Type | 10 µM | 34% | [4] |
| Thioflavin T (ThT) | A30P Mutant | Not Specified | 73% | [4] |
| Thioflavin T (ThT) | H50Q Mutant | Not Specified | 45% | [4] |
| Light Scattering (340 nm) | Wild-Type | 100 µM | 58% | [4] |
SynuClean-D: Disaggregation of Pre-formed α-Synuclein Fibrils (In Vitro)
| Assay Type | Incubation Time with SynuClean-D | % Reduction in Fibrils | Reference |
| Thioflavin T (ThT) | 24 hours | 43% | [6] |
| Light Scattering (340 nm) | 24 hours | 39% | [6] |
This compound: Effects on Cellular Models
Data for this compound focuses on its ability to rescue cellular dysfunction induced by α-synuclein overexpression.
| Cellular Model | Effect of this compound (10 µM) | Outcome | Reference |
| H4 neuroglioma cells | Alleviates α-synuclein-mediated impairment of vesicular dynamics | Rescue of phagocytic activity | [3] |
| Primary rat embryonic midbrain cultures | Alleviates loss of dopaminergic neurons and neurite retraction induced by A53T mutant α-synuclein | Neuroprotection | [3] |
| Rat hippocampal neurons | Reduces synaptic levels of α-synuclein | Modulation of α-synuclein localization | [3] |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action
dot digraph "mechanism_of_action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];
} . Caption: Mechanisms of this compound and SynuClean-D.
Experimental Workflow: Thioflavin T (ThT) Aggregation Assay
dot digraph "tht_assay_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} . Caption: Workflow for Thioflavin T aggregation assay.
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay (for SynuClean-D)
Objective: To monitor the kinetics of α-synuclein fibrillization in vitro and assess the inhibitory effect of SynuClean-D.
Materials:
-
Recombinant human α-synuclein monomer
-
SynuClean-D
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm)
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of α-synuclein monomer in PBS.
-
Prepare a stock solution of SynuClean-D in a suitable solvent (e.g., DMSO).
-
Prepare a fresh stock solution of ThT in PBS and filter through a 0.2 µm filter.
-
-
Assay Setup:
-
In a 96-well plate, combine α-synuclein monomer (final concentration typically 70 µM), ThT (final concentration typically 10-25 µM), and either SynuClean-D at various concentrations or a vehicle control.[7]
-
The final volume per well is typically 100-200 µL.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking (e.g., 600 rpm).
-
Measure the fluorescence intensity at regular intervals over a period of 48-72 hours.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing buffer and ThT only.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
The percentage of inhibition is calculated by comparing the final fluorescence values of SynuClean-D-treated samples to the vehicle control.[4]
-
Fibril Disaggregation Assay (for SynuClean-D)
Objective: To determine the ability of SynuClean-D to disassemble pre-formed α-synuclein fibrils.
Materials:
-
Pre-formed recombinant human α-synuclein fibrils
-
SynuClean-D
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence capabilities
Protocol:
-
Preparation of Fibrils:
-
Prepare α-synuclein fibrils by incubating a solution of the monomeric protein under aggregating conditions (e.g., 37°C with shaking) until fibril formation reaches a plateau, as monitored by ThT fluorescence.
-
-
Disaggregation Reaction:
-
Incubate the pre-formed fibrils with SynuClean-D at the desired concentration or with a vehicle control.
-
-
Measurement:
-
At various time points (e.g., 0, 6, 12, 24 hours), take aliquots of the reaction mixture.
-
Add ThT to the aliquots and measure the fluorescence intensity.
-
-
Data Analysis:
-
The percentage reduction in ThT fluorescence in the SynuClean-D-treated samples compared to the control is calculated to determine the extent of fibril disaggregation.[6]
-
Cellular Phagocytosis Assay (for this compound)
Objective: To assess the ability of this compound to rescue α-synuclein-induced impairment of vesicular trafficking.
Materials:
-
H4 neuroglioma cells over-expressing α-synuclein (e.g., under a tetracycline-inducible promoter)
-
This compound
-
Fluorescent microbeads (e.g., 4 µm)
-
Cell culture medium and supplements
-
Microscope for visualization
Protocol:
-
Cell Culture and Treatment:
-
Culture H4 cells and induce α-synuclein expression (e.g., with tetracycline).
-
Treat the cells with this compound or a vehicle control for a specified period (e.g., 24 hours).
-
-
Phagocytosis Assay:
-
Add fluorescent microbeads to the cell culture and incubate for a period to allow for phagocytosis (e.g., 90 minutes).
-
-
Visualization and Quantification:
-
Fix the cells and visualize them using a microscope.
-
Calculate a phagocytic index by quantifying the number of beads engulfed per cell.
-
-
Data Analysis:
-
Compare the phagocytic index of this compound-treated cells to that of untreated and vehicle-treated cells to determine the extent of rescue of phagocytic activity.[3]
-
Conclusion
Based on the currently available data, SynuClean-D and this compound appear to tackle α-synuclein pathology through different mechanisms. SynuClean-D acts directly on the aggregation process, both inhibiting the formation of new fibrils and promoting the disaggregation of existing ones, with its efficacy quantified in in vitro assays. This compound, on the other hand, has been shown to modulate α-synuclein at the cellular level, rescuing phenotypes associated with its overexpression, such as impaired vesicular trafficking and neuronal toxicity.
The choice between these or similar compounds for further research and development will likely depend on the specific therapeutic strategy being pursued. A direct anti-aggregation approach, as offered by SynuClean-D, may be beneficial in clearing existing pathology, while a modulatory approach, as demonstrated by this compound, could be effective in preventing the downstream toxic effects of α-synuclein. Further studies, including head-to-head comparisons in both in vitro and in vivo models, are necessary to fully elucidate the relative therapeutic potential of these two compounds.
References
- 1. Targeting the intrinsically disordered structural ensemble of α-synuclein by small molecules as a potential therapeutic strategy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the Intrinsically Disordered Structural Ensemble of α-Synuclein by Small Molecules as a Potential Therapeutic Strategy for Parkinson’s Disease | PLOS One [journals.plos.org]
- 3. Targeting the Intrinsically Disordered Structural Ensemble of α-Synuclein by Small Molecules as a Potential Therapeutic Strategy for Parkinson’s Disease | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Negative Control Experiments for ELN484228: A Comparative Guide
This guide provides a framework for designing and interpreting negative control experiments in studies involving ELN484228, a known blocker of α-synuclein aggregation. Robust negative controls are essential to ensure that the observed effects of this compound are specifically due to its interaction with α-synuclein and not a result of off-target effects or experimental artifacts. This document outlines appropriate negative control compounds, detailed experimental protocols for comparison, and the underlying signaling pathways.
Comparison of this compound with Negative Control Compounds
The selection of an appropriate negative control is critical for validating the specificity of this compound. An ideal negative control would be a compound structurally similar to this compound but lacking its α-synuclein binding activity. In the absence of a commercially available, validated inactive analog of this compound, a compound known from the literature to not inhibit α-synuclein aggregation, such as Quinacrine, can be utilized. Quinacrine has been used as a negative control in screens for inhibitors of amyloid protein aggregation.[1]
Table 1: Comparison of this compound and Negative Control Compound
| Feature | This compound | Quinacrine (Negative Control) |
| Primary Target | Monomeric α-synuclein[2][3] | Does not inhibit α-synuclein aggregation in vitro[1] |
| Mechanism of Action | Binds to a pocket in monomeric α-synuclein, preventing its aggregation.[4] | Intercalates into DNA and has anti-protozoal activity; not known to specifically interact with α-synuclein monomers. |
| Expected Outcome in Aggregation Assays | Inhibition of α-synuclein fibrillization. | No significant effect on α-synuclein fibrillization. |
| Expected Outcome in Cellular Assays | Rescue of α-synuclein-induced cytotoxicity and functional deficits. | No rescue of α-synuclein-induced cytotoxicity or functional deficits. |
Signaling Pathways and Experimental Workflow
α-Synuclein Aggregation and Cellular Toxicity Pathway
α-Synuclein aggregation is a central pathological event in synucleinopathies like Parkinson's disease. The aggregation process from monomers to oligomers and fibrils is associated with several downstream toxic events, including mitochondrial dysfunction, oxidative stress, and impairment of cellular processes like phagocytosis. This compound is designed to intervene at the initial stage of this cascade by binding to monomeric α-synuclein.
Caption: α-Synuclein aggregation pathway and the point of intervention for this compound.
Experimental Workflow for Comparative Analysis
A robust experimental workflow is necessary to compare the effects of this compound with a negative control. This typically involves both in vitro biochemical assays and cell-based functional assays.
Caption: Experimental workflow for comparing this compound with negative controls.
Experimental Protocols
1. In Vitro α-Synuclein Aggregation Assay (Thioflavin T)
This assay monitors the formation of amyloid-like fibrils in vitro. Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as amyloid fibrils.
-
Materials:
-
Recombinant human α-synuclein protein
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
-
This compound
-
Quinacrine (negative control)
-
DMSO (vehicle control)
-
-
Procedure:
-
Prepare a stock solution of recombinant α-synuclein in PBS.
-
Prepare stock solutions of this compound, Quinacrine, and a vehicle control (DMSO) at the desired concentrations.
-
In a 96-well plate, set up the following reactions in triplicate:
-
α-synuclein + Vehicle (DMSO)
-
α-synuclein + this compound (at various concentrations)
-
α-synuclein + Quinacrine (at concentrations matching this compound)
-
-
Add ThT to each well to a final concentration of 20 µM.
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the ThT fluorescence at regular intervals for up to 72 hours.
-
-
Expected Results: A significant reduction in the sigmoidal fluorescence curve in the presence of this compound compared to the vehicle and Quinacrine controls, indicating inhibition of fibril formation.
2. Cell-Based α-Synuclein Cytotoxicity Assay (MTT Assay)
This assay assesses the ability of this compound to protect cells from α-synuclein-induced toxicity. The human neuroblastoma cell line SH-SY5Y is a commonly used model for these studies.
-
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Plasmid encoding human wild-type α-synuclein
-
Transfection reagent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Plate reader for absorbance measurement (570 nm)
-
This compound
-
Quinacrine (negative control)
-
DMSO (vehicle control)
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Transfect the cells with the α-synuclein plasmid or a control vector.
-
After 24 hours, replace the medium with fresh medium containing:
-
Vehicle (DMSO)
-
This compound (at various concentrations)
-
Quinacrine (at concentrations matching this compound)
-
-
Incubate for an additional 48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Expected Results: Increased cell viability (higher absorbance) in cells treated with this compound compared to vehicle and Quinacrine-treated cells, demonstrating a protective effect against α-synuclein-induced toxicity.
3. Functional Assay: Phagocytosis Assay in a Microglial Cell Line
This assay evaluates the ability of this compound to restore microglial function impaired by α-synuclein.
-
Materials:
-
Microglial cell line (e.g., BV-2)
-
Cell culture medium
-
Recombinant α-synuclein pre-formed fibrils (PFFs)
-
Fluorescently labeled latex beads or zymosan particles
-
Phagocytosis buffer
-
Trypan blue
-
Flow cytometer or fluorescence microscope
-
This compound
-
Quinacrine (negative control)
-
DMSO (vehicle control)
-
-
Procedure:
-
Seed microglial cells in a 24-well plate.
-
Treat the cells with α-synuclein PFFs for 24 hours to induce phagocytic impairment.
-
Following PFF treatment, treat the cells with:
-
Vehicle (DMSO)
-
This compound (at various concentrations)
-
Quinacrine (at concentrations matching this compound)
-
-
Incubate for 24 hours.
-
Add fluorescently labeled particles to the cells and incubate for 1-2 hours to allow for phagocytosis.
-
Wash the cells to remove non-internalized particles.
-
Quench the fluorescence of extracellular particles with trypan blue.
-
Quantify the percentage of phagocytic cells and the mean fluorescence intensity per cell using flow cytometry or fluorescence microscopy.
-
-
Expected Results: An increase in the percentage of phagocytic cells and/or the number of ingested particles per cell in the this compound-treated group compared to the vehicle and Quinacrine-treated groups, indicating a restoration of phagocytic function.
References
- 1. Anti-amyloid Compounds Inhibit α-Synuclein Aggregation Induced by Protein Misfolding Cyclic Amplification (PMCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular models of alpha-synuclein toxicity and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular models of alpha–synuclein toxicity and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Cell based α-synuclein Aggregation Assay Service - Creative Biolabs [creative-biolabs.com]
Safeguarding Neurons: An In Vitro Guide to Confirming the Neuroprotective Efficacy of ELN484228
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the neuroprotective effects of ELN484228, an α-synuclein modulator, in vitro. Through objective comparisons with alternative compounds and detailed experimental protocols, this document serves as a practical resource for preclinical evaluation.
The aggregation of α-synuclein is a pathological hallmark of Parkinson's disease and other synucleinopathies. This compound has emerged as a promising small molecule that targets α-synuclein, demonstrating potential neuroprotective properties in cellular models. This guide outlines key in vitro assays to confirm and quantify these effects, providing a basis for comparison with other α-synuclein-targeting compounds.
Comparative Efficacy of α-Synuclein Modulators
The following tables summarize the quantitative data on the neuroprotective effects of this compound in comparison to other known α-synuclein modulators, Dopamine and Epigallocatechin gallate (EGCG).
| Table 1: Rescue of α-Synuclein-Induced Phagocytosis Deficit | |
| Compound | Cell Line |
| This compound | H4 Neuroglioma (α-synuclein overexpressing) |
| This compound | Primary Microglia (from hSNCA E46K transgenic mice) |
| Alternative Compounds | |
| Dopamine | - |
| EGCG | - |
| Table 2: Protection of Dopaminergic Neurons from α-Synuclein (A53T) Toxicity | |
| Compound | Cell Model |
| This compound | Primary Rat Embryonic Midbrain Cultures |
| Alternative Compounds | |
| Dopamine | SH-SY5Y cells |
| EGCG | PC12 cells (α-synuclein overexpressing) |
| Table 3: Modulation of α-Synuclein Localization and Aggregation | |
| Compound | Assay |
| This compound | Synaptic α-synuclein translocation (Rat primary neuronal cultures) |
| Alternative Compounds | |
| Dopamine | α-synuclein aggregation (in vitro) |
| EGCG | α-synuclein fibrillation (in vitro) |
Key Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for the pivotal experiments are provided below.
Phagocytosis Rescue Assay in H4 Neuroglioma Cells
This assay evaluates the ability of this compound to restore the impaired phagocytic function caused by α-synuclein overexpression.
a. Cell Culture and Treatment:
-
Culture H4 neuroglioma cells with a tetracycline-inducible promoter for α-synuclein expression.
-
Induce α-synuclein expression by adding 1 µg/ml tetracycline to the culture medium.
-
Concurrently, treat the cells with this compound at various concentrations (e.g., 1-10 µM) or a vehicle control for 24 hours. A structurally similar but inactive compound, such as ELN484217, should be used as a negative control.
b. Phagocytosis Assay:
-
After the 24-hour treatment, add 4 µm fluorescently labeled latex beads to the cell culture and incubate for 90 minutes.
-
Wash the cells thoroughly to remove non-engulfed beads.
-
Fix the cells and visualize them using microscopy.
c. Quantification:
-
Calculate a phagocytic index by determining the percentage of cells that have engulfed one or more beads and the average number of beads per cell.
-
Compare the phagocytic index of this compound-treated cells to that of untreated, α-synuclein overexpressing cells and control cells.
Neuroprotection Assay in Primary Dopaminergic Neurons
This protocol assesses the protective effect of this compound against α-synuclein-induced neurotoxicity in a more physiologically relevant model.
a. Primary Neuron Culture and Transduction:
-
Isolate and culture primary embryonic midbrain neurons from rats.
-
Transduce the neurons with an adenovirus encoding the A53T mutant of human α-synuclein to induce toxicity. Non-transduced cells serve as a control.
b. Compound Treatment:
-
Treat the transduced neurons with this compound (e.g., 10 µM) or a vehicle control.
c. Immunocytochemistry and Analysis:
-
After a designated incubation period, fix and stain the neurons with antibodies against Microtubule-Associated Protein 2 (MAP2) to identify all neurons and Tyrosine Hydroxylase (TH) to specifically label dopaminergic neurons.
-
Assess dopaminergic cell death by calculating the percentage of MAP2-positive cells that are also positive for TH.
-
Measure the length of neurites of the remaining TH-positive neurons to quantify neurite retraction.
Visualizing the Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological rationale, the following diagrams are provided.
Caption: Workflow for in vitro testing of this compound.
Caption: Proposed mechanism of this compound neuroprotection.
By following these guidelines and protocols, researchers can rigorously and objectively assess the neuroprotective potential of this compound and other α-synuclein modulators, contributing to the development of effective therapies for Parkinson's disease and related neurodegenerative disorders.
Cross-validation of ELN484228's Efficacy in Diverse Neuropathological Cell Models
A Comparative Analysis of a Promising α-Synuclein Modulator
This guide provides a comparative analysis of the small molecule α-synuclein blocker, ELN484228, across various pertinent cell models of synucleinopathy. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the pursuit of therapeutic interventions for Parkinson's disease and related neurodegenerative disorders.
This compound is a cell-permeable phenyl-sulfonamide compound identified for its ability to bind to the monomeric form of α-synuclein, a protein central to the pathology of Parkinson's disease.[1] By targeting the intrinsically disordered structural ensemble of α-synuclein, this compound has demonstrated significant biological activity in cellular models, offering a potential therapeutic strategy to mitigate α-synuclein-mediated cellular dysfunction.[1] This document summarizes the key experimental findings, presents detailed methodologies, and visualizes the underlying pathways and workflows.
Quantitative Efficacy of this compound Across Different Cell Models
The following tables summarize the key quantitative results of this compound's effects in various cell models as reported in the foundational study by Tóth G, et al. (2014).
Table 1: Reversal of α-Synuclein-Mediated Impairment of Phagocytosis in H4 Neuroglioma Cells
| Treatment Condition | Concentration of this compound | Phagocytic Index (Normalized) | Statistical Significance (p-value vs. Tet-induced, no compound) |
| No Tetracycline (no α-Syn expression) | - | 1.0 | - |
| Tetracycline (α-Syn expression) | - | ~0.6 | - |
| Tetracycline (α-Syn expression) | 1 µM | ~0.8 | p≤0.001 |
| Tetracycline (α-Syn expression) | 10 µM | ~0.95 | p≤0.001 |
Data adapted from Tóth G, et al. PLoS One. 2014;9(2):e87133.[2][3][4]
Table 2: Rescue of Phagocytosis in Primary Microglia from hSNCAE46K Transgenic Mice
| Cell Type | Treatment | Phagocytic Index (Normalized) | Statistical Significance (p-value vs. αSyn Tg, no compound) |
| Non-Transgenic | - | 1.0 | - |
| hSNCAE46K Transgenic | - | ~0.7 | - |
| hSNCAE46K Transgenic | 100 µM this compound | ~0.9 | p≤0.001 |
Data adapted from Tóth G, et al. PLoS One. 2014;9(2):e87133.[2][3]
Table 3: Protection of Dopaminergic Neurons from A53T α-Synuclein-Induced Toxicity in Rat Primary Midbrain Cultures
| Transduction Condition | Treatment | % of MAP2-Positive Cells also TH-Positive | Neurite Length (Arbitrary Units) |
| Control (Non-transduced) | - | ~25% | ~100 |
| A53T α-Synuclein | - | ~15% | ~60 |
| A53T α-Synuclein | 10 µM this compound | ~22% | ~90 |
Data adapted from Tóth G, et al. PLoS One. 2014;9(2):e87133.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Phagocytosis Assay in H4 Neuroglioma Cells
-
Cell Culture and α-Synuclein Induction: Human H4 neuroglioma cells with a tetracycline-inducible promoter for α-synuclein expression are cultured in standard conditions. To induce α-synuclein expression, cells are treated with 1 µg/ml tetracycline for 24 hours.
-
Compound Treatment: this compound is added to the culture medium at the desired concentrations (e.g., 1 µM and 10 µM) concurrently with tetracycline induction.
-
Phagocytosis Induction: Fluorescently labeled microbeads (4 µm) are added to the cell culture for 90 minutes to initiate phagocytosis.
-
Quantification: Cells are fixed, and the phagocytic index is determined by microscopic visualization. The index is calculated as the proportion of cells that have engulfed one or more beads.[2][3]
Primary Microglia Phagocytosis Assay
-
Isolation and Culture: Primary microglia are isolated from the cerebral cortices of postnatal day 1 to 3 hSNCAE46K transgenic mice and non-transgenic littermates.
-
Compound Incubation: The isolated microglia are incubated for 24 hours with 100 µM this compound or a control compound.
-
Phagocytosis Stimulation: 10 µm microbeads are added to the culture for 90 minutes.
-
Analysis: The phagocytic index is calculated through microscopic visualization, similar to the H4 cell assay.[2][3]
Dopaminergic Neuron Protection Assay
-
Primary Culture Preparation: Primary midbrain cultures are established from embryonic rats.
-
Transduction and Treatment: Neuronal cultures are transduced with an adenovirus encoding the A53T mutant of α-synuclein. Concurrently, cells are treated with 10 µM this compound or a vehicle control.
-
Immunocytochemistry: After a suitable incubation period, the cells are fixed and stained for MAP2 (a general neuronal marker) and Tyrosine Hydroxylase (TH, a marker for dopaminergic neurons).
-
Data Acquisition: The percentage of MAP2-positive cells that are also positive for TH is determined to assess the specific survival of dopaminergic neurons. Neurite length of TH-positive neurons is also measured as an indicator of neuronal health.[2]
Visualizing the Mechanisms
The following diagrams illustrate the proposed signaling pathway of α-synuclein pathology and the experimental workflows used to assess the efficacy of this compound.
Caption: this compound binds to monomeric α-synuclein, inhibiting its aggregation.
Caption: Workflow for assessing the impact of this compound on phagocytosis.
Caption: Workflow for evaluating the neuroprotective effects of this compound.
References
- 1. Targeting the intrinsically disordered structural ensemble of α-synuclein by small molecules as a potential therapeutic strategy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the Intrinsically Disordered Structural Ensemble of α-Synuclein by Small Molecules as a Potential Therapeutic Strategy for Parkinson’s Disease | PLOS One [journals.plos.org]
- 4. Targeting the Intrinsically Disordered Structural Ensemble of α-Synuclein by Small Molecules as a Potential Therapeutic Strategy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
ELN484228: A Novel Small Molecule Modulator of α-Synuclein Aggregation for Parkinson's Disease
A Comparative Guide for Researchers and Drug Development Professionals
The aggregation of the α-synuclein protein is a central pathological hallmark of Parkinson's disease (PD) and other synucleinopathies. Consequently, the development of small molecule inhibitors that can modulate this process represents a promising therapeutic strategy. This guide provides a comparative overview of ELN484228, a novel α-synuclein modulator, and other key small molecule inhibitors, offering insights into their mechanisms of action, supported by available preclinical data.
The Landscape of α-Synuclein Aggregation Inhibitors
Small molecule inhibitors of α-synuclein aggregation aim to interfere with the pathological cascade that leads to the formation of toxic oligomers and insoluble fibrils, which are the main components of Lewy bodies found in the brains of PD patients. These inhibitors employ various mechanisms, including binding to monomeric or oligomeric forms of α-synuclein to stabilize non-toxic conformations, preventing fibril elongation, and promoting the disassembly of existing aggregates. This guide focuses on a selection of promising small molecule inhibitors: this compound, SynuClean-D, ANLE138b (emrusolmin), and minzasolmin.
Comparative Efficacy of Small Molecule Inhibitors
The following tables summarize the available quantitative and qualitative data for this compound and its alternatives. It is important to note that direct comparison of potency can be challenging due to variations in experimental conditions across different studies.
| Inhibitor | Reported In Vitro Efficacy | Key In Vitro Assay | Reported In Vivo/Cell-Based Efficacy | Key In Vivo/Cell-Based Model |
| This compound | Data not publicly available | Not specified | Modulates α-synuclein in cellular models | Not specified |
| SynuClean-D | 72-73% reduction in ThT fluorescence | Thioflavin T (ThT) Assay | Reduces α-synuclein aggregation and neurodegeneration | C. elegans models of PD |
| ANLE138b (emrusolmin) | Kd = 190 ± 120 nM for α-synuclein fibrils | Fluorescence-based binding assay | Reduces α-synuclein accumulation and motor deficits | PLP-hαSyn mice (MSA model) |
| minzasolmin | Reduces α-synuclein aggregation | Not specified | Reduces α-synuclein pathology and improves motor function[1] | Line 61 transgenic mouse model[1] |
Signaling Pathways in α-Synuclein Aggregation and Neurotoxicity
The aggregation of α-synuclein initiates a complex cascade of events that contribute to neuronal dysfunction and death. The following diagram illustrates the key steps in this pathway and the points at which small molecule inhibitors are proposed to intervene.
References
Safety Operating Guide
Proper Disposal of ELN484228: A Step-by-Step Guide for Laboratory Professionals
The following document provides essential safety and logistical information for the proper disposal of the α-Synuclein blocker, ELN484228 (CAS No. 312-63-0). Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
I. Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is essential for understanding the compound's characteristics and handling requirements during the disposal process.
| Property | Value |
| Molecular Formula | C₁₂H₁₀FNO₂S |
| Molecular Weight | 251.28 g/mol |
| Appearance | Data not available |
| Solubility | Data not available |
II. Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes serious eye irritation.[1]
-
May be toxic if it comes into contact with skin or is inhaled.
-
May cause an allergic skin reaction.
Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate PPE:
-
Eye Protection: Safety goggles with side-shields.[2]
-
Hand Protection: Protective gloves.[2]
-
Skin and Body Protection: Impervious clothing and a lab coat.[2]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the compound in a powdered form to avoid dust generation.[1][2]
III. Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with all national and local regulations.[1] The primary method of disposal is through an approved waste disposal plant.[1][3]
Step 1: Container Preparation
-
Ensure the this compound waste is stored in its original container whenever possible.[1]
-
If the original container is not available, use a suitable, clearly labeled, and tightly closed container.
-
Do not mix this compound waste with other chemical waste.[1]
Step 2: Waste Collection
-
All waste, including empty containers, should be handled as if they contain the product.[1]
-
For spills, absorb the material with an inert substance (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[4]
-
Avoid generating dust during the collection process.[1]
Step 3: Storage and Labeling
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[4]
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.
IV. Emergency Procedures
In Case of a Spill:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.[1]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Collect the absorbed material and place it in a sealed container for disposal.[1]
-
Clean the affected area thoroughly.[1]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
